Boc-Ala-NMe(OMe)
説明
The exact mass of the compound (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-Ala-NMe(OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ala-NMe(OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Ala-NMe(OMe): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine-N'-methoxy-N'-methylamide, commonly referred to as Boc-Ala-NMe(OMe). This compound is a vital building block in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
Boc-Ala-NMe(OMe) is an N-protected amino acid derivative. The alpha-amino group of L-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a Weinreb amide, specifically an N-methoxy-N-methylamide. This unique structure makes it a stable and versatile intermediate for the synthesis of complex molecules.
Chemical Structure:
Synonyms:
-
(S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide
-
Boc-L-Ala-N(OCH3)CH3
-
N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide
-
Boc-L-Alanine Weinreb amide
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of Boc-Ala-NMe(OMe) is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 148-153 °C | [3] |
| Solubility | Soluble in methanol. | [3] |
| Storage Temperature | 0-8 °C, Keep in a dark, dry place. | |
| CAS Number | 87694-49-3 | [1][2] |
Spectroscopic Data:
For the starting material, N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH):
-
¹H NMR (CDCl₃, 600 MHz) δ (ppm): 9.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H).[4]
For a related dipeptide, Boc-L-N-methyl-Ala-L-Ala-OMe, which shares key functional groups:
-
¹³C NMR (CDCl₃, 75 MHz, rotamers) δ (ppm): 173.2, 172.8, 171.8, 171.3 (rotameric C=O), 155.0 (C=O Boc), 79.4 (C(CH₃)₃), 54.9 and 53.1 (CH₃NCH), 52.6 and 52.3 (rotameric OCH₃), 46.6 and 46.1 (rotameric NHCH), 31.8 and 29.3 (rotameric CH₃NCH), 28.4 (C(CH₃)₃), 19.2 and 19.0 (rotameric NHCHCH₃), 15.4 and 14.8 (rotameric CH₃NCHCH₃).
-
FT-IR (cm⁻¹, ATR): 3417, 3314 (NH), 1742 (ester), 1705, 1690 (Amide I), 1645 (N-CH₃) 1558 (amide II).
Synthesis and Experimental Protocols
The synthesis of Boc-Ala-NMe(OMe) is typically a two-step process starting from L-alanine. The first step involves the protection of the amino group with a Boc group, followed by the coupling of the resulting Boc-L-alanine with N,O-dimethylhydroxylamine to form the Weinreb amide.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)
This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Suspend L-alanine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) in a reaction flask.
-
Cool the suspension in an ice bath and add sodium hydroxide (1.5-2.0 eq) portion-wise with stirring until the alanine is fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The pH should be maintained between 9-10 during the reaction.
-
After the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Ala-OH as a white solid.
Step 2: Synthesis of Boc-Ala-NMe(OMe)
This step involves the coupling of Boc-L-Ala-OH with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Various coupling reagents can be employed for this transformation.
Experimental Protocol (Representative Method using HATU):
-
Dissolve Boc-L-Ala-OH (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to the mixture.
-
In a separate flask, dissolve the coupling reagent, for example, HATU (1.1 eq), in the same anhydrous solvent.
-
Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Boc-Ala-NMe(OMe) as a white solid.
Applications in Research and Development
Boc-Ala-NMe(OMe) is a highly valuable reagent in organic synthesis due to the unique reactivity of the Weinreb amide.
Peptide Synthesis
As a protected amino acid derivative, Boc-Ala-NMe(OMe) can be used as a building block in the synthesis of peptides. The Weinreb amide functionality can be selectively reduced to the corresponding aldehyde, which is a key intermediate for the synthesis of peptide aldehydes, known for their potent biological activities, including as enzyme inhibitors.
Synthesis of Chiral Ketones
The primary utility of Weinreb amides lies in their reaction with organometallic reagents (e.g., Grignard reagents or organolithiums) to produce ketones. The reaction proceeds via a stable tetrahedral intermediate that prevents over-addition of the nucleophile, which is a common problem when using other carboxylic acid derivatives like esters or acid chlorides. This allows for the clean and high-yield synthesis of chiral ketones from Boc-Ala-NMe(OMe).
Drug Discovery and Development
The ability to synthesize chiral aldehydes and ketones with high stereochemical purity makes Boc-Ala-NMe(OMe) a valuable tool in drug discovery. These functional groups are present in a wide range of biologically active molecules and serve as key handles for further chemical modifications in the development of new therapeutic agents.
Conclusion
Boc-Ala-NMe(OMe) is a versatile and important building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an excellent choice for the synthesis of complex chiral molecules, particularly in the areas of peptide synthesis and medicinal chemistry. The experimental protocols provided in this guide, along with the tabulated physicochemical and spectroscopic data, are intended to facilitate its effective use in the laboratory.
References
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, commonly referred to as Boc-L-alanine Weinreb amide, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the naturally occurring amino acid L-alanine, it provides a stable and versatile platform for the stereoselective synthesis of complex molecules. The presence of the N-methoxy-N-methylamide, or Weinreb amide, functionality allows for controlled carbon-carbon bond formation, enabling the synthesis of chiral aldehydes and ketones without the common problem of over-addition seen with other organometallic reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality and allows for its selective deprotection under mild acidic conditions, making it an invaluable tool in peptide synthesis and the development of pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and data presented for clarity and ease of use.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide is provided in the table below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₄ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| Appearance | White to off-white solid or colorless oil | Commercial Suppliers |
| Purity | Typically ≥98% | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |
Synthesis
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide is typically achieved by the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine. Various coupling agents can be employed to facilitate this amide bond formation. Below are detailed protocols for common synthetic routes.
Experimental Protocol 1: Synthesis using N,N'-Carbonyldiimidazole (CDI)
This method utilizes the activation of the carboxylic acid group of N-Boc-L-alanine with CDI, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
N-Boc-L-alanine
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-dimethylhydroxylamine hydrochloride
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (or 5% citric acid solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to an hour, monitoring the activation by TLC.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and neutralize with NMM (1.1 equivalents) at 0 °C.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the activated N-Boc-L-alanine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-4 hours, monitor by TLC).
-
Remove the THF by rotary evaporation.
-
Dilute the residue with ethyl acetate and wash sequentially with 1M HCl or 5% citric acid solution (2 x), saturated sodium bicarbonate solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide.
Experimental Workflow: Synthesis via CDI Coupling
The Weinreb Amide: A Comprehensive Technical Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the Weinreb amide stands as a cornerstone of modern organic synthesis. Its unique reactivity and stability have established it as an indispensable tool for the controlled formation of ketones and aldehydes, critical functionalities in a vast array of pharmaceuticals and natural products. This in-depth technical guide provides a thorough examination of the Weinreb amide functional group, from its fundamental principles to detailed experimental protocols and applications.
The Core Principle: Overcoming Overaddition
The primary advantage of the Weinreb-Nahm ketone synthesis lies in its ability to prevent the common problem of over-addition of organometallic reagents to acyl compounds.[1][2] In reactions involving more traditional acylating agents like esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[3][4][5]
The Weinreb amide, an N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[2][6] This five-membered chelate is stable at low temperatures, preventing the collapse of the intermediate and subsequent over-addition.[2] The desired ketone or aldehyde is then liberated upon acidic workup.[5][6]
Synthesis of Weinreb Amides
The versatility of the Weinreb amide is further enhanced by the variety of methods available for its synthesis, starting from common carboxylic acid derivatives.
From Acid Chlorides
The original and a widely used method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[2][7]
Experimental Protocol: Synthesis of a Weinreb Amide from an Acid Chloride
-
Dissolve the acid chloride (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in chloroform (ethanol-free) at room temperature.
-
Cool the solution to 0 °C.
-
Add pyridine (2.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a 1:1 mixture of diethyl ether and dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Weinreb amide.
-
Purify the product by silica gel chromatography or distillation.
From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is often preferred due to the ready availability of carboxylic acids. This transformation is typically achieved using a variety of coupling agents.[1][2]
Table 1: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Typical Conditions | Yield Range | Reference |
| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂, Room Temperature | Good | [1] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | with HOBt, DCM or DMF, Room Temperature | 70-95% | [8] |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | with N-methylmorpholine, THF | High | [9] |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Alcohols, Acetonitrile | High | [9] |
| 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) | with DIPEA, CH₂Cl₂, Room Temperature | Good | [10][11] |
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid using CPI-Cl
-
To an in situ generated solution of CPI-Cl in CH₂Cl₂, add the carboxylic acid (1.0 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol) and stir at room temperature.
-
Once the acid chloride formation is complete, add a solution of N,O-dimethylhydroxylamine (2.0 mmol) in CH₂Cl₂.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Dilute the residue with ethyl acetate and wash successively with 5% citric acid, saturated Na₂CO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[10]
From Esters
Weinreb amides can also be synthesized from esters, typically through the use of aluminum reagents.[2][7]
Experimental Protocol: Synthesis of a Weinreb Amide from an Ester using Trimethylaluminum
-
To a solution of the corresponding aniline (8 mmol) in dry 1,2-dichloroethane (20 mL) under an argon atmosphere, add a 2 M solution of trimethylaluminum (AlMe₃) in heptane (4.0 mL, 8 mmol) dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the ester (5 mmol) in one portion and reflux the mixture for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 N HCl (20 mL), followed by water (80 mL).
-
Filter the resulting mixture and wash the filter cake with 70% EtOH and dry to obtain the product.[12]
Reactivity of Weinreb Amides: Synthesis of Ketones and Aldehydes
The synthetic utility of Weinreb amides stems from their controlled reactivity with a range of nucleophiles and reducing agents.
Ketone Synthesis
The reaction of a Weinreb amide with one equivalent of a Grignard reagent or an organolithium reagent affords a ketone in high yield.[5][13]
Experimental Protocol: Weinreb Ketone Synthesis using a Grignard Reagent
-
Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₃CN, toluene) under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add the Grignard reagent (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the ketone by column chromatography.[14]
Table 2: Examples of Weinreb Ketone Synthesis with Grignard Reagents
| Weinreb Amide | Grignard Reagent | Solvent | Yield | Reference |
| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | Toluene | High | [14] |
| Probenecid derived Weinreb amide | Arylmagnesium bromide | Not specified | 65% | [14] |
| Ataluren derived Weinreb amide | Arylmagnesium bromide | Not specified | 70% | [14] |
| Adapalene derived Weinreb amide | Heterocyclic magnesium bromide | Not specified | 82% | [14] |
Aldehyde Synthesis
Reduction of a Weinreb amide with a mild hydride reducing agent, such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), yields the corresponding aldehyde.[2][15]
Experimental Protocol: Aldehyde Synthesis from a Weinreb Amide using LAH
-
Suspend the Weinreb amide resin in THF at 0 °C.
-
Add lithium aluminum hydride (LAH) and stir for 30 minutes.
-
The aldehyde is generated upon workup.[15] A simple filtration workup is often sufficient for solid-phase synthesis.[15]
Note on Reductions: The use of Schwartz's reagent (Cp₂Zr(H)Cl) has also been reported for the high-yield conversion of Weinreb amides to aldehydes under mild conditions with excellent chemoselectivity.[4]
Spectroscopic Characterization
The structure of Weinreb amides can be confirmed using standard spectroscopic techniques.
Table 3: Typical Spectroscopic Data for Weinreb Amides
| Technique | Key Features |
| ¹H NMR | Signals for the N-methoxy (δ ~3.7 ppm) and N-methyl (δ ~3.2 ppm) protons are characteristic.[3][16] |
| ¹³C NMR | The carbonyl carbon typically appears around δ 166-172 ppm. Signals for the N-methoxy and N-methyl carbons are also observed.[3][16][17] |
| IR | A strong carbonyl (C=O) stretching absorption is observed in the range of 1650-1680 cm⁻¹.[3][16] |
Logical and Experimental Workflows
General Synthetic Pathway to Ketones and Aldehydes
The following diagram illustrates the central role of the Weinreb amide in the synthesis of ketones and aldehydes from various carboxylic acid derivatives.
Caption: General workflow for the synthesis of ketones and aldehydes via a Weinreb amide intermediate.
Mechanism of the Weinreb-Nahm Ketone Synthesis
The stability of the tetrahedral intermediate is key to the success of this reaction.
Caption: Mechanism of the Weinreb-Nahm ketone synthesis highlighting the stable chelated intermediate.
Applications in Drug Development and Natural Product Synthesis
The reliability and functional group tolerance of the Weinreb amide chemistry have made it a widely adopted strategy in the synthesis of complex molecules.[2] It has been instrumental in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[2] In the realm of drug discovery, the ability to construct intricate ketones and aldehydes with high precision is invaluable for the synthesis of novel pharmacophores and the optimization of lead compounds.[14] Furthermore, Weinreb amides have found applications in peptide chemistry, serving as precursors for peptide thioesters in native chemical ligation.
Conclusion
The Weinreb amide has proven to be a robust and versatile functional group in the synthetic chemist's arsenal. Its unique ability to control the reactivity of organometallic reagents through the formation of a stable chelated intermediate provides a reliable and high-yielding pathway to ketones and aldehydes. The diverse methods for its preparation from readily available starting materials further enhance its utility. For researchers in drug development and natural product synthesis, a thorough understanding of the principles and protocols associated with the Weinreb amide is essential for the efficient construction of complex molecular architectures.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. grokipedia.com [grokipedia.com]
- 7. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Guide: Boc-Ala-NMe(OMe) in Synthetic Chemistry
CAS Number: 87694-49-3 Synonyms: (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, N-Boc-L-alanine-N'-methoxy-N'-methylamide, Boc-L-Ala-N(OCH3)CH3
This technical guide provides an in-depth overview of Boc-Ala-NMe(OMe), a versatile amino acid derivative widely utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant chemical processes.
Compound Data and Physical Properties
Boc-Ala-NMe(OMe) is a white to off-white solid, valued for its stability and utility as a building block in complex molecular synthesis.[] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of an alanine residue, which is further modified at the C-terminus as an N-methoxy-N-methylamide, also known as a Weinreb amide.
| Property | Value | Reference(s) |
| Molecular Formula | C10H20N2O4 | [][2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Appearance | White to off-white solid/powder/crystals | [][2][3] |
| Purity | ≥ 97% | [][3][4] |
| Melting Point | 148-153 °C | [5] |
| Optical Rotation | [α]24/D -26° to -31° (c=1 in methanol) | [4][5] |
| Storage Conditions | Room temperature, sealed in dry, dark place. For long-term storage, 4°C is recommended. Stock solutions: -80°C (6 months), -20°C (1 month). | [2][3][5] |
| Solubility | Soluble in methanol and ethanol (may require sonication). | [2][5] |
Applications in Synthesis
The primary application of Boc-Ala-NMe(OMe) is as a precursor in the synthesis of more complex molecules, leveraging the unique reactivity of the Weinreb amide.
-
Peptide Synthesis: It serves as a building block for the incorporation of an alanine residue into a peptide chain. The Weinreb amide functionality is particularly useful for the synthesis of peptide aldehydes.[5][6][7]
-
Drug Discovery and Design: Its structure is incorporated into the design of novel pharmaceuticals, particularly those targeting specific biological pathways.[][3]
-
Ketone and Aldehyde Synthesis: As a classic Weinreb amide, it can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones, or reduced with hydride reagents (e.g., LiAlH4) to yield aldehydes, both without the common problem of over-addition.[7][8]
-
Bioconjugation: This compound can be used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[]
Based on a comprehensive review of scientific literature, there is no evidence to suggest that Boc-Ala-NMe(OMe) itself is directly involved in any specific biological signaling pathways. Its role is primarily that of a synthetic intermediate. The general classification of amino acid derivatives as potential "ergogenic supplements" is a broad statement and does not specifically apply to this compound based on available data.[2]
Experimental Protocols
The following are representative protocols for the use of Boc-Ala-NMe(OMe) in synthetic chemistry. These are generalized procedures and may require optimization for specific substrates and scales.
Solution-Phase Peptide Coupling
This protocol describes the coupling of Boc-Ala-NMe(OMe) to an amino acid ester in a solution phase.
Materials:
-
Boc-Ala-NMe(OMe)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Hydroxybenzotriazole (HOBt) (if using EDC)
Procedure:
-
Amine Free-Basing: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Activation: In a separate flask, dissolve Boc-Ala-NMe(OMe) (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling: To the cooled activation mixture, add EDC·HCl (1.2 equivalents). Stir for 5 minutes, then add the free amine solution from step 1.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M citric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Solid-Phase Synthesis of a Peptide Aldehyde
This protocol outlines the synthesis of a dipeptide aldehyde on a solid support using a Weinreb amide linker strategy.
Materials:
-
Weinreb resin (e.g., N-Fmoc-N'-methoxy-N'-methyl-β-alaninyl-AM resin)
-
Boc-protected amino acid (e.g., Boc-Phe-OH)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Reducing agent (e.g., LiAlH4)
-
Anhydrous solvents (DMF, THF, DCM)
Procedure:
-
Resin Preparation: Swell the Weinreb resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of First Amino Acid: Dissolve Boc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM and DMF.
-
Coupling of Boc-Ala-NMe(OMe): This step is illustrative of incorporating the Weinreb amide functionality at a different position. For synthesizing a peptide aldehyde from the resin-bound Weinreb amide, proceed to cleavage.
-
Cleavage and Reduction to Aldehyde: Suspend the peptide-resin in anhydrous THF and cool to 0 °C. Add LiAlH4 (2 equivalents per amide/urethane bond) and stir for 30-60 minutes.
-
Work-up: Quench the reaction by the dropwise addition of 5% aqueous KHSO4. Filter the resin and wash with DCM. The combined filtrates are washed with 5% KHSO4, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude peptide aldehyde can be purified by HPLC.
Visualizations
The following diagrams illustrate key workflows and reaction mechanisms relevant to the application of Boc-Ala-NMe(OMe).
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: Reaction pathways for Weinreb amides to form ketones or aldehydes.
References
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Chemistry of N-Boc-L-alanine Weinreb Amide
Audience: Researchers, Scientists, and Drug Development Professionals
N-Boc-L-alanine Weinreb amide, formally known as (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, is a pivotal intermediate in modern organic synthesis. Its unique reactivity and stability make it an invaluable tool for the precise construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth exploration of its synthesis, properties, and core chemical transformations, supported by detailed experimental protocols and data.
The significance of the Weinreb amide, a class of N-methoxy-N-methylamides, lies in its ability to react with potent nucleophiles like organometallic reagents and hydrides to form ketones and aldehydes, respectively, without the common problem of over-addition.[1][2] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic workup.[3] The N-tert-butoxycarbonyl (Boc) protecting group on the alanine moiety offers robust protection under various conditions while allowing for easy deprotection, making it highly compatible with multi-step synthetic strategies, including peptide synthesis.[4][5][6]
Synthesis of N-Boc-L-alanine Weinreb Amide
The most common route to N-Boc-L-alanine Weinreb amide involves the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride. This transformation is facilitated by a wide array of peptide coupling reagents or after activation of the carboxylic acid.[2]
Common Synthetic Approaches:
-
Carbodiimide-based coupling: Reagents like Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[2]
-
Mixed Anhydride Method: Activation using chloroformates, such as isobutyl chloroformate, is an effective strategy.[7][8]
-
Carbonyldiimidazole (CDI): CDI serves as an efficient activating agent, forming an acylimidazolide intermediate that readily reacts with N,O-dimethylhydroxylamine.[7][9]
-
Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) provide high yields and are common in both solution and solid-phase synthesis.[2][10]
Below is a generalized workflow for the synthesis of N-protected amino Weinreb amides.
Caption: General workflow for synthesizing N-Boc-L-alanine Weinreb amide.
Experimental Protocol: Synthesis via CDI Activation
This protocol is adapted from a general procedure for synthesizing Nα-protected amino acid Weinreb amides using N,N'-carbonyldiimidazole (CDI).[7]
Materials:
-
N-Boc-L-alanine (1.0 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (1.5 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 mmol)
-
N-Methylmorpholine (NMM) (1.5 mmol for CDI activation + 1.1 mmol for amine neutralization)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-L-alanine (1.0 mmol) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.5 mmol) followed by CDI (1.5 mmol) to the stirred solution. Continue stirring at 0 °C for approximately 10-15 minutes to activate the carboxylic acid.[7]
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM and neutralize it with NMM (1.1 mmol) at 0 °C.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the activated amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by silica gel chromatography if necessary.
| Compound | Protecting Group | Coupling Reagent | Yield (%) | Reference |
| N-Fmoc-L-Ala-N(OCH₃)CH₃ | Fmoc | CDI | 85 | [7] |
| N-Cbz-L-Ala-N(OCH₃)CH₃ | Cbz | CDI | 86 | [7] |
| N-Boc-L-Phe-N(OCH₃)CH₃ | Boc | CDI | 90 | [7] |
Physicochemical and Spectroscopic Properties
N-Boc-L-alanine is a white to off-white crystalline powder with a melting point in the range of 79-83 °C.[11] The corresponding Weinreb amide is typically isolated as an oil or a low-melting solid.
| Property | Data | Reference |
| Appearance | White to off-white solid/oil | General knowledge |
| Molecular Formula | C₁₀H₂₀N₂O₄ | Calculated |
| Molecular Weight | 232.28 g/mol | Calculated |
| Optical Rotation [α]D (N-Boc-L-alanine) | -25.5 ± 1.0° (c=2 in acetic acid) | [12] |
Spectroscopic Data: The structural integrity of N-Boc-L-alanine Weinreb amide is confirmed through standard spectroscopic techniques.
| Technique | Characteristic Peaks / Shifts (δ in ppm) | Reference |
| ¹H NMR (CDCl₃) | ~1.3 (d, 3H, Ala-CH₃), 1.45 (s, 9H, Boc-CH₃), ~3.2 (s, 3H, N-CH₃), ~3.7 (s, 3H, O-CH₃), ~4.8 (m, 1H, Ala-αH), ~5.2 (d, 1H, NH) | [13] (Analogous data) |
| ¹³C NMR (CDCl₃) | ~18 (Ala-CH₃), 28.3 (Boc-C(CH₃)₃), ~32 (N-CH₃), ~49 (Ala-αC), ~61 (O-CH₃), 80.0 (Boc-C(CH₃)₃), 155.5 (Boc C=O), ~174 (Amide C=O) | [13] (Analogous data) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~1710 (Boc C=O stretch), ~1660 (Amide C=O stretch) | [14] (Analogous data) |
Core Reactions and Mechanisms
The utility of N-Boc-L-alanine Weinreb amide stems from its controlled reactions with reducing agents and organometallics.
Reduction to N-Boc-L-alaninal (Aldehyde)
The selective reduction of the Weinreb amide to an aldehyde is a cornerstone of its application.[2] Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) can be used.[8][9][15] The reaction proceeds via a stable five-membered cyclic chelate intermediate, which prevents the over-reduction typically seen with esters or acid chlorides.[3] This intermediate is stable at low temperatures and collapses to the aldehyde only upon aqueous workup.[3]
Caption: Mechanism of Weinreb amide reduction to an aldehyde.
Experimental Protocol: Reduction with LiAlH₄ This protocol is based on a general procedure for the reduction of N-protected α-amino morpholine amides, which is stated to be comparable to Weinreb amide reduction.[8]
Materials:
-
N-Boc-L-alanine Weinreb amide (3.0 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (3.75 mmol)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-Boc-L-alanine Weinreb amide (3.0 mmol) in anhydrous THF (30 mL) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the stirred solution in an ice bath (0 °C).
-
Carefully add LiAlH₄ (3.75 mmol, 1.25 equiv) portion-wise to the solution.
-
Monitor the reaction by TLC. The reduction is typically complete within 15-30 minutes.[8]
-
Upon completion, quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude N-Boc-L-alaninal.
-
The aldehyde is often used immediately in the next step due to potential instability and susceptibility to racemization.[9]
| Substrate | Reducing Agent | Yield (%) | Stereointegrity | Reference |
| Boc-valine Weinreb Amide | LiAlH₄ | 85 | >99% ee | [9] |
| Boc-phenylalanine (via CDI/DIBAL-H) | DIBAL-H | 88 | >99% ee | [9] |
Reaction with Organometallic Reagents (Ketone Synthesis)
The reaction of Weinreb amides with Grignard or organolithium reagents is a highly reliable method for ketone synthesis.[1][16] Similar to the reduction, the reaction proceeds through a stable chelated intermediate that prevents the common over-addition of a second equivalent of the nucleophile, which would otherwise lead to a tertiary alcohol.[1][3]
Caption: Mechanism of Weinreb amide reaction with organometallics.
Experimental Protocol: Reaction with a Grignard Reagent This is a generalized procedure. Specific conditions may vary depending on the Grignard reagent used.
Materials:
-
N-Boc-L-alanine Weinreb amide (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve N-Boc-L-alanine Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent solution dropwise to the stirred Weinreb amide solution.
-
Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting α-amino ketone by silica gel chromatography.
| Aryl Halide (for Grignard) | Weinreb Amide | Product | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Benzoyl Weinreb Amide | (4-(Dimethylamino)phenyl)(phenyl)methanone | 95 | [17] |
| 1-Bromo-4-(tert-butyl)benzene | 4-Methoxybenzoyl Weinreb Amide | (4-(tert-Butyl)phenyl)(4-methoxyphenyl)methanone | 94 | [17] |
Synthetic Utility Overview
N-Boc-L-alanine serves as the precursor to the Weinreb amide, which is a versatile intermediate for accessing chiral aldehydes and ketones. These products are crucial building blocks in pharmaceutical synthesis.
Caption: Synthetic pathways from N-Boc-L-alanine via its Weinreb amide.
Conclusion
N-Boc-L-alanine Weinreb amide is a robust and versatile synthetic intermediate. Its preparation is straightforward using standard coupling techniques, and its true value is realized in its predictable and high-yielding conversions to chiral aldehydes and ketones. The N-methoxy-N-methylamide functionality provides a unique mechanism to avoid over-addition of strong nucleophiles, a common challenge in organic synthesis. For researchers in drug discovery and development, mastering the chemistry of Weinreb amides provides a reliable method for the synthesis of key structural motifs found in a vast number of biologically active molecules.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]
- 12. N-Boc-L-alanine, 98+% 5 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
The Enduring Stability of the Weinreb Amide: A Deep Dive into the Theoretical Basis of the Weinreb Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones and aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes the pervasive issue of over-addition often encountered with the use of highly reactive organometallic reagents and more traditional acylating agents like esters and acid chlorides.[3][4] The key to this selectivity lies in the remarkable stability of a unique tetrahedral intermediate, a feature that has been the subject of extensive theoretical and experimental investigation. This in-depth technical guide explores the core principles underpinning the stability of the Weinreb ketone synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Chelation-Controlled Mechanism: A Shield Against Over-addition
The fundamental principle governing the success of the Weinreb ketone synthesis is the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of an organometallic reagent (e.g., Grignard or organolithium reagents) to a Weinreb-Nahm amide (N-methoxy-N-methylamide).[3][5] This intermediate is stabilized by the coordination of the metal cation to both the newly formed anionic oxygen of the carbonyl group and the oxygen atom of the N-methoxy group.[3] This chelation effectively sequesters the reactive intermediate, preventing its collapse to a ketone and subsequent reaction with a second equivalent of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[6] The ketone or aldehyde is only liberated upon acidic workup.[2]
While the concept of this stable intermediate was proposed by Weinreb and Nahm in their original publication, it was later confirmed by spectroscopic and kinetic analyses.[3] This inherent stability allows for a broad range of reaction conditions and tolerates a wide variety of functional groups within the substrate, making it a versatile tool in complex molecule synthesis.[3]
Visualizing the Pathway: Reaction Mechanism and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow for the Weinreb ketone synthesis.
Caption: The reaction mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Caption: A generalized experimental workflow for the two-step Weinreb ketone synthesis.
Quantitative Insights into Intermediate Stability
While a definitive X-ray crystal structure of the chelated tetrahedral intermediate remains elusive due to its transient nature, computational studies using Density Functional Theory (DFT) have provided valuable quantitative insights into its stability. These studies allow for the calculation of bond lengths, bond angles, and the overall energetic stabilization imparted by chelation.
Table 1: Calculated Structural Parameters of a Model Chelated Intermediate
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O⁻ | 1.35 - 1.45 |
| C-N | 1.45 - 1.55 |
| C-R¹ | 1.50 - 1.60 |
| C-R² | 1.50 - 1.60 |
| O⁻---M⁺ | 1.90 - 2.10 |
| O(Me)---M⁺ | 2.00 - 2.20 |
| Bond Angles (°) | |
| O⁻-C-N | 105 - 115 |
| R¹-C-R² | 105 - 115 |
| O⁻-M⁺-O(Me) | 80 - 90 |
Note: These are representative values from DFT calculations on model systems and may vary depending on the specific substrates and metal cation.
The energetic benefit of chelation is significant. Computational studies have shown that the five-membered chelated intermediate is considerably more stable than its non-chelated counterpart.
Table 2: Calculated Stabilization Energies
| Comparison | Stabilization Energy (kcal/mol) |
| Chelated vs. Non-chelated Tetrahedral Intermediate | 10 - 20 |
This substantial stabilization energy explains the reluctance of the intermediate to collapse and undergo further reaction.
Spectroscopic and Kinetic Evidence
Although isolating the tetrahedral intermediate for conventional spectroscopic analysis is challenging, in situ techniques have provided evidence for its existence and stability.
Table 3: Spectroscopic Data Supporting the Chelated Intermediate
| Technique | Observation | Interpretation |
| In situ IR Spectroscopy | Disappearance of the Weinreb amide C=O stretch (~1660 cm⁻¹) and the absence of a new ketone C=O stretch (~1715 cm⁻¹) until workup. A broad absorption in the 1550-1600 cm⁻¹ region. | Formation of a species lacking a carbonyl double bond, consistent with the tetrahedral intermediate. The broad absorption is attributed to the C-O⁻ bond within the chelate. |
| ¹H and ¹³C NMR Spectroscopy | Significant upfield shifts of the N-methyl and N-methoxy proton and carbon signals upon addition of the organometallic reagent. The carbonyl carbon signal disappears. | Changes in the electronic environment consistent with the formation of the tetrahedral intermediate and chelation to the metal center. |
Kinetic studies comparing the addition of Grignard reagents to Weinreb amides and esters further underscore the unique stability of the Weinreb intermediate. The rate of addition to an ester is often comparable to the rate of addition to the initially formed ketone, leading to over-addition. In contrast, the addition to a Weinreb amide is significantly faster than any subsequent reaction of the stable intermediate.
Table 4: Comparative Reaction Rates
| Reaction | Relative Rate Constant (k_rel) |
| R-MgX + Ester → Ketone | 1 |
| R-MgX + Ketone → Tertiary Alcohol | ~1-10 |
| R-MgX + Weinreb Amide → Intermediate | >>10 |
| Intermediate → Ketone (without workup) | Very Slow |
Experimental Protocols
The successful execution of the Weinreb ketone synthesis relies on carefully controlled experimental procedures. Below are detailed methodologies for the key steps.
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using BOP Reagent
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a common and effective coupling reagent for the formation of Weinreb amides from carboxylic acids.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
-
BOP reagent (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM or THF at 0 °C under an inert atmosphere, add DIPEA (3.0 equiv) dropwise.
-
Add the BOP reagent (1.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C (or -78 °C for more sensitive substrates).
-
Add the Grignard reagent (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ketone.
Conclusion
The stability of the tetrahedral intermediate in the Weinreb ketone synthesis is a direct consequence of a robust, five-membered chelate structure. This chelation, supported by a wealth of computational, spectroscopic, and kinetic data, effectively prevents the over-addition of organometallic reagents, making the Weinreb-Nahm synthesis a highly reliable and versatile method for the preparation of ketones and aldehydes. For researchers in drug development and complex molecule synthesis, a thorough understanding of this theoretical basis is paramount for the strategic design and successful execution of synthetic routes. The detailed protocols provided herein offer a practical guide for the implementation of this powerful transformation in the laboratory.
References
- 1. peptide.com [peptide.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of N,O-Dimethylhydroxylamine in Weinreb Amide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Weinreb amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its remarkable stability and unique reactivity profile, allowing for the controlled formation of ketones and aldehydes from highly reactive organometallic reagents, address a fundamental challenge in selective C-C bond formation. Central to the synthesis of these versatile intermediates is N,O-dimethylhydroxylamine. This technical guide provides an in-depth exploration of the role of N,O-dimethylhydroxylamine in the preparation of Weinreb amides, detailing reaction mechanisms, offering a comparative analysis of synthetic protocols, and presenting its applications in complex molecule synthesis.
Introduction: The Weinreb Amide Advantage
The synthesis of ketones through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to common acylating agents like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[1] The Weinreb-Nahm ketone synthesis, first reported in 1981, elegantly circumvents this issue through the use of a special N,O-dimethylhydroxylamine-derived amide, now famously known as the Weinreb amide.[2]
The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3] This intermediate prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[4] Upon acidic workup, the intermediate readily breaks down to afford the desired ketone in high yield.[5] N,O-dimethylhydroxylamine, typically used as its hydrochloride salt for easier handling, is the critical building block for creating this powerful synthetic tool.[1]
The Mechanism of Weinreb Amide Formation and Subsequent Reaction
The formation of a Weinreb amide involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. The subsequent reaction with an organometallic reagent proceeds through a distinct, stabilized intermediate.
Formation of the Weinreb Amide
The synthesis of a Weinreb amide begins with the activation of a carboxylic acid, which can then react with N,O-dimethylhydroxylamine. Various coupling agents and starting materials can be employed, each with its own advantages.
Reaction with Organometallic Reagents: The Chelation-Controlled Mechanism
The utility of the Weinreb amide is most evident in its reaction with organometallic reagents. The N-methoxy group plays a crucial role in stabilizing the tetrahedral intermediate through chelation with the metal ion (e.g., Li⁺ or MgX⁺).[3] This prevents the elimination of the alkoxy group and the subsequent over-addition of the organometallic reagent.
Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.
Experimental Protocols for Weinreb Amide Synthesis
The preparation of Weinreb amides can be achieved from various starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is a common and versatile approach, typically requiring a coupling agent to activate the carboxylic acid.
Carbodiimides are widely used coupling reagents in amide bond formation. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this transformation.[4]
Typical Experimental Protocol (CDI): To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) is added CDI (1.1 equiv) at room temperature. The reaction is stirred for approximately 45 minutes, during which CO₂ evolution is observed. N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is then added, and the mixture is stirred for several hours until completion. The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.[6]
The combination of triphenylphosphine (PPh₃) and iodine provides a mild and efficient method for the synthesis of Weinreb amides from carboxylic acids.[7]
Typical Experimental Protocol (PPh₃/I₂): To a solution of iodine (1.0 mmol) in dry dichloromethane at 0 °C is added triphenylphosphine (1.0 mmol). After stirring for 5 minutes, the carboxylic acid (1.0 mmol) is added, followed by the dropwise addition of a base such as diisopropylethylamine (iPr₂NEt) (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol). The reaction is allowed to warm to room temperature and stirred until completion.[7]
From Acid Chlorides
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is one of the most direct methods for preparing Weinreb amides.[4]
Typical Experimental Protocol: The acid chloride (1.0 equiv) is dissolved in a suitable solvent like dichloromethane. To this solution, N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equiv) and a base such as pyridine or triethylamine (2.2 equiv) are added at 0 °C. The reaction is typically stirred for a few hours before workup.
From Esters
Esters can be converted to Weinreb amides using organoaluminum reagents, such as trimethylaluminum (AlMe₃).[3]
Typical Experimental Protocol (AlMe₃): To a solution of the amine (in this case, N,O-dimethylhydroxylamine hydrochloride) in a solvent like 1,2-dichloroethane under an inert atmosphere, a solution of AlMe₃ is added dropwise. After stirring, the ester is added, and the mixture is refluxed. Upon completion, the reaction is carefully quenched with an acidic solution.[8]
Quantitative Data on Weinreb Amide Synthesis
The efficiency of Weinreb amide synthesis is highly dependent on the chosen method and the nature of the substrate. The following tables summarize representative yields and reaction conditions for various synthetic routes.
| Starting Material | Coupling/Activating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furoic acid | 1,1'-Carbonyldiimidazole (CDI) | - | Dichloromethane | 6 | 70 | [6] |
| Benzoic Acid | PPh₃/I₂ | iPr₂NEt | Dichloromethane | - | 95 | [7] |
| Nα-Boc-amino acids | CPI-Cl | DIPEA | Dichloromethane | 1-2 | 75-92 | [1] |
| Various Carboxylic Acids | POCl₃ | DIPEA | Dichloromethane | - | ~87 | [9] |
| N-acylbenzotriazoles | - | Triethylamine | THF | 24 | 73-97 | [10] |
| Aromatic/Aliphatic Acids | P[NMe(OMe)]₃ | - | Toluene | - | >90 | [11] |
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Starting Material | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Pentenoic acid chloride | N,O-dimethylhydroxylamine HCl | Pyridine | Dichloromethane | 2 | - | [4] |
| Various Acid Chlorides | N,O-dimethylhydroxylamine HCl | Pyridine | Dichloromethane | - | High | [12] |
Table 2: Synthesis of Weinreb Amides from Acid Chlorides
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | AlMe₃ | 1,2-dichloroethane | 2 | High | [8] |
| N-[(R)-(+)-α-methylbenzyl]-2(S)-aziridinecarboxylic acid menthol ester | AlMe₃ | Dichloromethane | - | Excellent | [3] |
Table 3: Synthesis of Weinreb Amides from Esters
Workflow and Applications in Drug Development
The synthesis of a Weinreb amide is often a critical step in a longer synthetic sequence, particularly in the development of pharmaceutical agents.
Caption: General synthetic workflow involving Weinreb amides.
Synthesis of Ketones and Aldehydes
As highlighted, the primary application of Weinreb amides is in the synthesis of ketones and aldehydes. The mild conditions and high yields make this a preferred method in many multi-step syntheses.
Directing Group for C-H Functionalization
More recently, the Weinreb amide functionality has been employed as an effective directing group in transition metal-catalyzed C-H activation and functionalization reactions. This allows for the regioselective introduction of substituents, which is a powerful strategy for the late-stage modification of drug candidates.
Role in Total Synthesis and Drug Discovery
The reliability of the Weinreb amide methodology has led to its widespread use in the total synthesis of complex natural products and in the preparation of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of macrosphelides A and B, amphidinolide J, and spirofungins A and B.[12]
Conclusion
N,O-dimethylhydroxylamine is a cornerstone reagent in modern organic synthesis, enabling the facile preparation of Weinreb amides. These amides provide a robust and versatile solution to the long-standing problem of over-addition in reactions with organometallic reagents. The ability to reliably synthesize ketones and aldehydes under mild conditions has cemented the role of the Weinreb amide in academic research, process chemistry, and drug development. For researchers and scientists, a thorough understanding of the various protocols for Weinreb amide formation is essential for the strategic design of efficient and selective synthetic routes toward complex molecular targets. The continued development of new and improved methods for their synthesis will undoubtedly expand their utility and impact in the chemical sciences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. peptide.com [peptide.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
The Weinreb-Nahm Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry
Published: December 8, 2025
Affiliation: Google Research
Abstract
The Weinreb-Nahm ketone synthesis, a robust and highly selective method for the formation of ketones and aldehydes, has become an indispensable tool in the arsenal of synthetic organic chemists. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction addresses a fundamental challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of the Weinreb-Nahm synthesis. It offers detailed experimental protocols for the preparation of the key N-methoxy-N-methylamide (Weinreb-Nahm amide) intermediates and their subsequent conversion to ketones. Furthermore, this document presents quantitative data on reaction yields and includes detailed diagrams to illustrate the reaction pathways and experimental workflows, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: A Historical Perspective
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, was often a low-yielding endeavor. The primary obstacle was the propensity for the initially formed ketone to undergo a second nucleophilic attack, leading to the formation of a tertiary alcohol as a significant byproduct.[3] Controlling the stoichiometry of the organometallic reagent proved challenging and often ineffective.
In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University reported a novel and elegant solution to this long-standing problem.[2] Their approach involved the use of a unique acylating agent, the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide. They demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the corresponding ketones in high yields, with no detectable formation of the over-addition alcohol product, even when an excess of the organometallic reagent was used.[2] This discovery revolutionized a corner of organic synthesis and has since been widely adopted in the synthesis of complex molecules, including numerous natural products.[1]
The Reaction Mechanism: The Key to Selectivity
The remarkable success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition of the organometallic reagent to the Weinreb-Nahm amide. This stability is attributed to the formation of a five-membered chelate ring involving the metal cation (Li⁺ or MgX⁺), the carbonyl oxygen, and the oxygen of the N-methoxy group.[1][4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This prevents the premature formation of the highly reactive ketone in the presence of the organometallic reagent, thus precluding the second addition.
Below is a diagram illustrating the accepted mechanism of the Weinreb-Nahm ketone synthesis.
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Preparation of Weinreb-Nahm Amides
The versatility of the Weinreb-Nahm ketone synthesis is enhanced by the numerous methods available for the preparation of the requisite N-methoxy-N-methylamides from common starting materials such as carboxylic acids, acid chlorides, and esters.
From Acid Chlorides (The Original Method)
The original method reported by Weinreb and Nahm involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine.[2]
Experimental Protocol:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C is slowly added pyridine (2.2 equivalents).
-
A solution of the acid chloride (1.0 equivalent) in CH₂Cl₂ is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction mixture is then washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the Weinreb-Nahm amide, which can be purified by distillation or chromatography if necessary.
From Carboxylic Acids using Coupling Reagents
A more direct and often milder approach involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of peptide coupling reagents.
Experimental Protocol using 1,1'-Carbonyldiimidazole (CDI):
-
To a stirred solution or suspension of the carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) is added 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. The evolution of CO₂ is observed.
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the acylimidazolide intermediate.
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) is then added to the reaction mixture, followed by a base such as triethylamine or pyridine (1.1 equivalents).
-
The reaction is stirred at room temperature for 2-12 hours.
-
The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the Weinreb-Nahm amide.
The Weinreb-Nahm Ketone Synthesis: The Core Reaction
The key step of the synthesis is the reaction of the Weinreb-Nahm amide with an organometallic reagent.
Experimental Protocol for Reaction with a Grignard Reagent:
-
A solution of the Weinreb-Nahm amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C or -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.1-1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at the same temperature for 1-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N HCl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude ketone can be purified by flash column chromatography or distillation.
Quantitative Data: Reaction Yields
The following tables summarize the yields for the preparation of various Weinreb-Nahm amides and their subsequent conversion to ketones, demonstrating the broad scope and high efficiency of this methodology.
Table 1: Synthesis of Various Weinreb-Nahm Amides
| Carboxylic Acid Derivative | Coupling Method | Product Weinreb-Nahm Amide | Yield (%) |
| Benzoyl chloride | Pyridine | N-methoxy-N-methylbenzamide | 95 |
| Cyclohexanecarbonyl chloride | Pyridine | N-methoxy-N-methylcyclohexanecarboxamide | 92 |
| Phenylacetyl chloride | Pyridine | N-methoxy-N-methyl-2-phenylacetamide | 98 |
| 5-Bromo-2-furoic acid | CDI | 5-Bromo-N-methoxy-N-methylfuran-2-carboxamide | 70 |
| N-Cbz-L-proline | DCC/HOBt | N-Cbz-N'-methoxy-N'-methyl-L-prolinamide | 85 |
Data compiled from various sources, including the original 1981 Weinreb-Nahm paper and subsequent publications.
Table 2: Synthesis of Ketones from Weinreb-Nahm Amides
| Weinreb-Nahm Amide | Organometallic Reagent | Product Ketone | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92 |
| N-methoxy-N-methylbenzamide | Methylmagnesium iodide | Acetophenone | 87 |
| N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | Phenyl cyclohexyl ketone | 85 |
| N-methoxy-N-methyl-2-phenylacetamide | Methylmagnesium bromide | 1-Phenyl-2-propanone | 89 |
| N-methoxy-N-methyl-3-phenylpropanamide | Phenyllithium | 1,4-Diphenyl-2-butanone | 78 |
| N-methoxy-N-methyl-(E)-2-hexenamide | Methyllithium | (E)-3-Hepten-2-one | 82 |
Data adapted from the original 1981 publication by S. Nahm and S. M. Weinreb.[2]
Scope and Limitations
The Weinreb-Nahm ketone synthesis is renowned for its broad substrate scope and functional group tolerance. A wide variety of aliphatic, aromatic, and heterocyclic Weinreb-Nahm amides can be employed. The organometallic reagent can be a Grignard reagent, an organolithium reagent, or even organocuprates. The reaction tolerates a range of functional groups, including esters, amides, ethers, silyl ethers, and protected amines.
One limitation is that highly acidic protons elsewhere in the molecule can be deprotonated by the organometallic reagent, requiring the use of excess reagent or a protection strategy. Sterically hindered Weinreb-Nahm amides or organometallic reagents may lead to slower reaction rates and lower yields.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow of the Weinreb-Nahm ketone synthesis and the logical relationship between the key components of the reaction.
Caption: Experimental workflow of the Weinreb-Nahm ketone synthesis.
Caption: Logical relationships in the Weinreb-Nahm synthesis.
Conclusion
The Weinreb-Nahm ketone synthesis stands as a testament to the power of rational reaction design in overcoming fundamental challenges in organic chemistry. Its discovery more than four decades ago provided a reliable and general method for the preparation of ketones and aldehydes, and it continues to be a workhorse reaction in both academic and industrial laboratories. The key to its success, the formation of a stable, chelated tetrahedral intermediate, is a classic example of harnessing reaction mechanism to achieve high selectivity. This technical guide has provided a comprehensive overview of this important transformation, from its historical roots to its practical application, and serves as a valuable resource for any scientist engaged in the art and science of chemical synthesis.
References
Methodological & Application
Synthesis of Boc-Ala-NMe(OMe): A Detailed Protocol for Drug Discovery and Development
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-tert-butoxycarbonyl-L-alanine-N'-methoxy-N'-methylamide (Boc-Ala-NMe(OMe)), a valuable Weinreb amide intermediate in organic synthesis. Weinreb amides are crucial building blocks in the pharmaceutical industry for the synthesis of aldehydes and ketones with high selectivity, minimizing over-addition of organometallic reagents.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology, data presentation, and a visual representation of the synthesis workflow.
Introduction
Boc-Ala-NMe(OMe), also known as (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, is a key derivative of the amino acid alanine.[2][3] Its utility in medicinal chemistry stems from the N-methoxy-N-methylamide (Weinreb amide) functionality, which, upon reaction with Grignard or organolithium reagents, yields ketones, or upon reduction with hydride reagents, produces aldehydes.[1] This controlled reactivity is paramount in the construction of complex chiral molecules, including many active pharmaceutical ingredients. This document outlines a reliable and reproducible protocol for the preparation of Boc-Ala-NMe(OMe) using a common peptide coupling strategy.
Reaction Scheme
The synthesis involves the coupling of N-Boc-L-alanine (Boc-Ala-OH) with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, 1-Hydroxybenzotriazole (HOBt), with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
Overall Reaction:
Boc-Ala-OH + Me(OMe)NH·HCl → Boc-Ala-NMe(OMe)
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of Boc-Ala-NMe(OMe).
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g/mL) |
| Boc-L-alanine (Boc-Ala-OH) | 189.21 | 10.0 | 1.89 g |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 11.0 | 1.07 g |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 12.0 | 2.30 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 11.0 | 1.49 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 22.0 | 3.8 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 50 mL |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Saturated sodium chloride (NaCl) solution (Brine) | - | - | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed |
| Ethyl acetate (EtOAc) | - | - | For extraction |
| Hexanes | - | - | For purification |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add Boc-L-alanine (1.89 g, 10.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol), and 1-Hydroxybenzotriazole (1.49 g, 11.0 mmol).
-
Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (3.8 mL, 22.0 mmol) to the cooled mixture.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.30 g, 12.0 mmol) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to yield the pure Boc-Ala-NMe(OMe).
Data Presentation
Table 1: Summary of Synthesis Data for Boc-Ala-NMe(OMe)
| Parameter | Value |
| Product Name | Boc-Ala-NMe(OMe) |
| IUPAC Name | (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate |
| CAS Number | 87694-49-3 |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Typical Yield | 85-95% |
| Purity (by NMR/HPLC) | >98% |
| Storage Conditions | 4°C, sealed, away from moisture and light.[2] |
Note: Yield and purity are typical values and may vary depending on experimental conditions and scale.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of Boc-Ala-NMe(OMe).
Caption: Synthesis Workflow for Boc-Ala-NMe(OMe)
Conclusion
The protocol described in this application note provides a clear and detailed method for the synthesis of Boc-Ala-NMe(OMe). This Weinreb amide is a versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. The straightforward procedure, coupled with a standard purification technique, makes this synthesis accessible and reproducible for researchers in both academic and industrial settings.
References
Application Notes and Protocols for the Synthesis of Chiral α-Amino Ketones via Weinreb Amide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of N-Boc-N-methyl-L-alaninamide, commonly referred to as Boc-Ala-NMe(OMe) or Boc-Ala Weinreb amide, in the synthesis of chiral α-amino ketones using Grignard reagents. This method, an application of the Weinreb ketone synthesis, offers a robust and high-yielding route to these valuable compounds, which are significant building blocks in medicinal chemistry, particularly as protease inhibitors.[1][2][3] The protocol circumvents the common issue of over-addition often encountered with more reactive acylating agents, due to the formation of a stable chelated intermediate.[3] Detailed experimental procedures, data presentation, and diagrams of the reaction workflow and a relevant biological signaling pathway are provided to facilitate the application of this methodology in a research and drug development setting.
Introduction: The Significance of α-Amino Ketones in Drug Discovery
Chiral α-amino ketones are a privileged structural motif in a vast array of biologically active molecules and natural products. Their utility is particularly prominent in the design of enzyme inhibitors, owing to the ability of the ketone functionality to interact with the active sites of various enzymes. Specifically, α-amino ketones have been extensively explored as potent inhibitors of serine, cysteine, and threonine proteases.
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of specific protease inhibitors is a major focus in modern drug discovery. The α-amino ketone scaffold serves as an excellent starting point for the synthesis of such inhibitors, including those targeting human neutrophil elastase, caspases, and other proteases involved in critical signaling pathways.
The Weinreb ketone synthesis provides a reliable and high-yielding method for the preparation of ketones from carboxylic acid derivatives. The use of an N-methoxy-N-methylamide (Weinreb amide), such as Boc-Ala-NMe(OMe), is advantageous as it reacts with organometallic reagents like Grignard reagents to form a stable tetrahedral intermediate, which resists further addition and subsequent formation of tertiary alcohols, a common side reaction with esters and acid chlorides.[3][4]
Reaction Mechanism and Workflow
The reaction of Boc-Ala-NMe(OMe) with a Grignard reagent (R-MgX) proceeds via a nucleophilic acyl substitution. The key to the success of this reaction is the formation of a stable six-membered chelated intermediate involving the magnesium atom, the carbonyl oxygen, and the methoxy oxygen. This intermediate is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.
Below is a diagram illustrating the general workflow for the synthesis of a chiral α-amino ketone from Boc-Ala-NMe(OMe) using a Grignard reagent.
Caption: General workflow for the synthesis of α-amino ketones.
Experimental Protocols
This section provides a representative experimental protocol for the reaction of a Boc-protected amino-acid derivative with a Grignard reagent. While the following protocol is based on the reaction of a Boc-protected lactam, it can be adapted for Boc-Ala-NMe(OMe) with appropriate modifications to stoichiometry and reaction conditions as determined by small-scale trials.
Materials:
-
Boc-Ala-NMe(OMe)
-
Grignard reagent (e.g., Butenylmagnesium bromide, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with Boc-Ala-NMe(OMe) (1.0 equivalent). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the Boc-Ala-NMe(OMe). The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the Weinreb amide over a period of 15-30 minutes, ensuring the temperature remains at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, the reaction mixture is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude α-amino ketone is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes the results from a representative reaction of a Boc-protected lactam with a Grignard reagent, which demonstrates the high efficiency of this type of transformation.[1]
| Entry | Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | N-Boc-2-pyrrolidinone | Butenylmagnesium bromide | N-Boc-protected linear aminoketone | 98 |
Application in Drug Development: Targeting Proteases in Inflammatory Signaling
The α-amino ketones synthesized from Boc-Ala-NMe(OMe) are valuable precursors to potent and selective protease inhibitors. One such class of proteases with significant therapeutic interest is the serine proteases, which includes human neutrophil elastase (HNE). HNE is a key mediator in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[5][6][7]
HNE can cleave and activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors, initiating a signaling cascade that leads to the release of pro-inflammatory cytokines and perpetuation of the inflammatory response.[8][9][10][11][12] An α-amino ketone derived from alanine can act as a competitive inhibitor of HNE, blocking its proteolytic activity and thereby attenuating the downstream inflammatory signaling.
The following diagram illustrates the role of HNE in the PAR-mediated inflammatory signaling pathway and the mechanism of its inhibition by an alanine-derived α-amino ketone.
Caption: Inhibition of HNE-mediated PAR activation.
Conclusion
The reaction of Boc-Ala-NMe(OMe) with Grignard reagents represents a highly effective and strategic approach for the synthesis of chiral α-amino ketones. These compounds are of significant interest to the pharmaceutical industry due to their potential as potent and selective enzyme inhibitors. The detailed protocols and conceptual framework provided in this document are intended to empower researchers and drug development professionals to effectively utilize this valuable synthetic methodology in their pursuit of novel therapeutics.
References
- 1. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 10. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reduction of Boc-Ala-NMe(OMe) to Protected Amino Aldehydes
Introduction
N-protected α-amino aldehydes are crucial chiral building blocks in the synthesis of a wide array of biologically active molecules, including peptide mimetics, enzyme inhibitors, and various pharmaceutical intermediates. A common and effective method for their preparation is the controlled reduction of the corresponding N-protected amino acid Weinreb amides. The Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous as the intermediate tetrahedral adduct formed during reduction is stabilized by chelation, thus preventing over-reduction to the corresponding alcohol. This application note provides detailed protocols for the reduction of N-Boc-L-alanine Weinreb amide (Boc-Ala-NMe(OMe)) to its corresponding aldehyde, Boc-L-alaninal, utilizing common hydride reducing agents.
Key Concepts
The reduction of a Weinreb amide to an aldehyde proceeds through a stable tetrahedral intermediate, which is formed by the nucleophilic attack of a hydride ion on the carbonyl carbon. This intermediate is stabilized by the chelation of the aluminum (from LiAlH₄ or DIBAL-H) or other metal center by the N-methoxy and the carbonyl oxygen atoms. This chelation prevents the collapse of the intermediate and the subsequent second hydride addition that would lead to the alcohol. Aqueous workup then hydrolyzes the intermediate to furnish the desired aldehyde. The choice of reducing agent and reaction conditions, particularly temperature, is critical to ensure high yields and prevent side reactions, such as over-reduction or racemization of the chiral center.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the reduction of N-Boc protected amino acid Weinreb amides to their corresponding aldehydes using various reducing agents. While specific data for Boc-Ala-NMe(OMe) is limited, the data for structurally similar substrates provides a strong predictive framework.
| Reducing Agent | Substrate | Stoichiometry (Reagent) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | Boc-Val-NMe(OMe) | Not Specified | THF | -78 to 0 | Not Specified | 85 | [1] |
| Lithium Aluminium Hydride (LiAlH₄) | Solid-phase Boc-AA-NMe(OMe) | Not Specified | THF | 0 | 30 min | 30-50 | [2] |
| Diisobutylaluminium Hydride (DIBAL-H) | General Weinreb Amides | 1.1 equivalents | THF | -78 | 30 min | >95 | [3] |
| Chloromagnesium dimethylaminoborohydride (MgAB) | N-methoxy-N-methylbenzamide | 1.0 equivalent | THF | 25 | 30 min | 75 | [4] |
Note: "AA" denotes a generic amino acid. The yields and conditions can vary depending on the specific amino acid side chain and the scale of the reaction.
Experimental Protocols
Protocol 1: Reduction of Boc-Ala-NMe(OMe) using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from procedures for similar N-Boc protected amino acid Weinreb amides.[1]
Materials:
-
Boc-Ala-NMe(OMe)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium hydrogen sulfate (KHSO₄)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve Boc-Ala-NMe(OMe) (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (1.0-1.2 eq) dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of KHSO₄ at -78 °C.
-
Allow the mixture to warm to room temperature and continue stirring until two clear layers form.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous KHSO₄, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-alaninal.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction of Boc-Ala-NMe(OMe) using Diisobutylaluminium Hydride (DIBAL-H)
This protocol is based on general procedures for the DIBAL-H reduction of Weinreb amides.[3][5]
Materials:
-
Boc-Ala-NMe(OMe)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes or toluene
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve Boc-Ala-NMe(OMe) (1.0 eq) in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the DIBAL-H solution (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the biphasic mixture becomes clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of THF/toluene).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude Boc-L-alaninal.
-
Purify the product by flash chromatography on silica gel as needed.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the reduction of Boc-Ala-NMe(OMe).
Caption: Chemical pathway for the reduction of Boc-Ala-NMe(OMe).
Caption: General experimental workflow for aldehyde synthesis.
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-Ala-NMe(OMe) in Dipeptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-alanine N-methoxy-N-methylamide, commonly referred to as Boc-Ala-NMe(OMe) or Boc-Ala-Weinreb amide, is a versatile building block in modern peptide synthesis. Its strategic application, particularly in the synthesis of dipeptides, offers significant advantages in controlling reactivity and minimizing common side reactions. The N-methoxy-N-methylamide (Weinreb amide) functionality is notably stable to a variety of nucleophiles but reacts cleanly with organometallic reagents, such as Grignard and organolithium reagents, to form ketones. This unique reactivity allows for the chemoselective formation of a peptide bond precursor under mild conditions, making it a valuable tool for the synthesis of complex peptides and peptidomimetics in drug discovery and development.
These application notes provide a comprehensive overview of the utility of Boc-Ala-NMe(OMe) in dipeptide synthesis, including detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in its effective implementation.
Key Applications
-
Controlled Acylation: The Weinreb amide provides a stable, yet reactive, handle for the introduction of the alanine residue. It prevents over-addition of nucleophiles, a common issue with more reactive carboxylic acid derivatives.
-
Synthesis of Keto-Peptides: Reaction of Boc-Ala-NMe(OMe) with Grignard reagents derived from a protected amino acid allows for the synthesis of α-amino ketones, which are important intermediates for various peptidomimetics.
-
Fragment Condensation: Boc-Ala-NMe(OMe) can be used to prepare peptide fragments that are subsequently coupled to form larger peptides, minimizing racemization at the activated carboxyl group.
Data Presentation
The following tables summarize representative quantitative data for key steps in the application of Boc-Ala-NMe(OMe) for dipeptide synthesis. Please note that specific yields and purities can vary based on the substrate, reagents, and reaction conditions.
Table 1: Synthesis of Boc-Ala-NMe(OMe) from Boc-Ala-OH
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| CDI | NMM | THF/DCM | 2-4 | 85-95 | >95 | [1] |
| T3P | DBU | CH3CN | 0.5 | ~90 | >95 | [2] |
| CPI-Cl | DIPEA | CH2Cl2 | 1.5 | ~90 | >95 | [3] |
CDI: N,N'-Carbonyldiimidazole; NMM: N-Methylmorpholine; T3P: Propylphosphonic anhydride; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; CPI-Cl: 3,3-dichloro-1,2-diphenylcyclopropene; DIPEA: N,N'-Diisopropylethylamine.
Table 2: Representative Dipeptide Precursor Synthesis via Grignard Reaction
| Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Yield (%) | Purity (%) |
| H-Leu-OMe derived Grignard | THF | -78 to 0 | 2-3 | Keto-dipeptide | 75-85 | >90 |
| MgBr-CH2-COOtBu | THF | -78 to rt | 3 | Keto-ester | ~80 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Boc-Ala-NMe(OMe) from Boc-Ala-OH using CDI
This protocol describes the synthesis of the Weinreb amide from N-Boc-L-alanine.
Materials:
-
N-Boc-L-alanine (Boc-Ala-OH)
-
N,N'-Carbonyldiimidazole (CDI)
-
N-Methylmorpholine (NMM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of Boc-Ala-OH (1.0 eq) in anhydrous THF at 0 °C, add NMM (1.5 eq) followed by CDI (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and neutralize with NMM (1.1 eq) at 0 °C.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the activated Boc-Ala-OH solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) (typically 2-4 hours).[1]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Boc-Ala-NMe(OMe) as a colorless oil or white solid.
Protocol 2: Synthesis of a Dipeptide Precursor (Keto-ester) using Boc-Ala-NMe(OMe) and a Grignard Reagent
This protocol outlines the general procedure for the reaction of Boc-Ala-NMe(OMe) with a Grignard reagent derived from a protected amino acid ester to form a keto-dipeptide precursor.
Materials:
-
Boc-Ala-NMe(OMe)
-
Magnesium turnings
-
Protected amino acid bromide (e.g., Br-CH2-COOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of the protected amino acid bromide (1.1 eq) in anhydrous THF dropwise to the magnesium suspension. A crystal of iodine may be added to initiate the reaction.
-
Stir the mixture at room temperature until the magnesium is consumed (typically 1-2 hours).
-
-
Coupling Reaction:
-
Cool a solution of Boc-Ala-NMe(OMe) (1.0 eq) in anhydrous THF to -78 °C under an inert atmosphere.
-
Slowly add the freshly prepared Grignard reagent to the Boc-Ala-NMe(OMe) solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired keto-dipeptide precursor.
-
Mandatory Visualizations
Caption: Synthesis of Boc-Ala-NMe(OMe).
Caption: Dipeptide precursor synthesis.
Caption: Logical flow of dipeptide synthesis.
References
Application Notes and Protocols for Incorporating Boc-Ala-NMe(OMe) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acid derivatives is a critical strategy in modern peptide science, enabling the development of peptidomimetics with enhanced therapeutic properties. Boc-Ala-NMe(OMe), a Weinreb amide derivative of alanine, is a valuable building block for the synthesis of peptide aldehydes and ketones. These functional groups are key pharmacophores in various enzyme inhibitors and bioactive probes. This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-Ala-NMe(OMe) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS.[1][2] It relies on the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups (often benzyl-based) for amino acid side chains.[3][4] The synthesis involves a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.[3] The incorporation of N-methylated and N-alkoxy-N-methylated amino acids like Boc-Ala-NMe(OMe) can present challenges due to steric hindrance, potentially leading to lower coupling efficiencies.[5] Therefore, optimized protocols are essential for achieving high yields and purity.
Data Presentation
The successful incorporation of Boc-Ala-NMe(OMe) and the subsequent peptide synthesis can be monitored and quantified at various stages. The following tables provide a summary of expected quantitative data based on typical results for sterically hindered amino acid couplings in Boc-SPPS.
Table 1: Key Parameters for Boc-SPPS of a Peptide Containing Ala-NMe(OMe)
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin are commonly used for Boc chemistry.[6] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser (ninhydrin) test.[5] |
| Coupling Efficiency (Boc-Ala-NMe(OMe)) | 95 - 98% | May require double coupling or the use of stronger coupling reagents. Monitoring with the Kaiser test is not possible for this secondary amine; alternative tests like the isatin test can be used. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification via preparative RP-HPLC is typically required. |
| Final Purified Peptide Yield | 15 - 30% | Post-purification yield. |
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Notes |
| HBTU/DIEA | 1 - 2 hours | High | A commonly used and effective coupling reagent. |
| HATU/DIEA | 1 - 2 hours | Very High | Often provides better results for difficult couplings. |
| PyBOP/DIEA | 2 - 4 hours | High | Another effective phosphonium-based reagent. |
| DCC/HOBt | 2 - 4 hours | Moderate | A classical coupling method, may be less effective for hindered couplings. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating Boc-Ala-NMe(OMe). These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Standard Boc-SPPS Cycle for a Generic Amino Acid
This protocol outlines the cyclical steps for elongating the peptide chain with standard Boc-protected amino acids.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes.[4]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[6]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for 20-30 minutes.[6]
-
Filter the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[6]
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).[3]
-
Wash the resin thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).
4. Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Monitor the coupling completion using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, a second coupling is recommended.[5]
5. Capping (Optional):
-
If coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride/pyridine/DCM.
Protocol 2: Incorporation of Boc-Ala-NMe(OMe)
This protocol details the specific steps for coupling the sterically hindered Boc-Ala-NMe(OMe).
1. Resin Preparation:
-
Perform the Boc deprotection and neutralization steps on the resin-bound peptide as described in Protocol 1.
2. Activation and Coupling of Boc-Ala-NMe(OMe):
-
In a separate vessel, dissolve Boc-Ala-NMe(OMe) (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance, a longer coupling time is often necessary.
-
Note: The Kaiser test will be negative for the secondary amine of the incorporated Ala-NMe(OMe). An isatin test can be used to monitor for the presence of unreacted secondary amines. A double coupling is highly recommended to ensure maximum efficiency.
Protocol 3: Cleavage of the Peptide Aldehyde from Weinreb Resin
This protocol describes the reductive cleavage of the peptide from a Weinreb amide linker to yield the C-terminal peptide aldehyde. This step is performed after the completion of the peptide chain assembly and removal of the N-terminal Boc group.
1. Resin Preparation:
-
Ensure the peptide-resin is thoroughly washed and dried under vacuum.
-
Swell the resin in anhydrous tetrahydrofuran (THF) for at least 1 hour in a round-bottom flask under an inert atmosphere (e.g., argon).
2. Reductive Cleavage:
-
Cool the flask in an ice bath.
-
Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF (2 equivalents per mmol of resin substitution) dropwise to the stirred resin suspension.[7]
-
Stir the reaction mixture at 0°C for 30-60 minutes.[7]
3. Quenching and Work-up:
-
Carefully quench the reaction by the dropwise addition of a 5% aqueous solution of potassium hydrogen sulfate (KHSO₄).[7]
-
Filter the resin and wash it with DCM (3x).
-
Combine the filtrates and wash sequentially with 5% aqueous KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide aldehyde.
4. Purification:
-
Purify the crude peptide aldehyde using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Mandatory Visualizations
Caption: General workflow for Boc-SPPS incorporating Boc-Ala-NMe(OMe).
Caption: Detailed workflow for the coupling of Boc-Ala-NMe(OMe).
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
Practical Synthesis of Chiral Ketones from Boc-Ala-NMe(OMe): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the practical synthesis of chiral α-amino ketones derived from N-tert-butoxycarbonyl-L-alanine N'-methoxy-N'-methylamide (Boc-Ala-NMe(OMe)), a commonly used Weinreb amide. This methodology offers a reliable and high-yielding route to valuable chiral building blocks essential for the development of pharmaceuticals and other bioactive molecules. The use of a Weinreb amide intermediate is particularly advantageous as it prevents the over-addition of organometallic reagents, a common side reaction with other acylating agents, thus avoiding the formation of tertiary alcohol byproducts.[1][2]
I. Overview of the Synthetic Pathway
The synthesis of chiral ketones from Boc-Ala-NMe(OMe) is a two-step process. The first step involves the preparation of the Weinreb amide from commercially available Boc-L-alanine. The second step is the reaction of the purified Weinreb amide with a Grignard reagent to yield the desired chiral ketone. The chirality of the starting L-alanine is typically retained throughout this process.
II. Data Presentation: Synthesis of Chiral Ketones
The following tables summarize the yields of chiral ketones obtained from the reaction of Boc-Ala-NMe(OMe) with various Grignard reagents, as reported in the literature.
Table 1: Synthesis of α-Amino Aryl Ketones
This data is adapted from a practical one-pot process for α-amino aryl ketone synthesis.
| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Boc-L-alaninyl-phenyl ketone | 95 |
| 2 | 4-Fluorophenylmagnesium bromide | N-Boc-L-alaninyl-(4-fluorophenyl) ketone | 92 |
| 3 | 4-Chlorophenylmagnesium bromide | N-Boc-L-alaninyl-(4-chlorophenyl) ketone | 96 |
| 4 | 4-Methylphenylmagnesium bromide | N-Boc-L-alaninyl-(4-methylphenyl) ketone | 93 |
| 5 | 4-Methoxyphenylmagnesium bromide | N-Boc-L-alaninyl-(4-methoxyphenyl) ketone | 90 |
| 6 | 3-Methoxyphenylmagnesium bromide | N-Boc-L-alaninyl-(3-methoxyphenyl) ketone | 94 |
| 7 | 2-Thienylmagnesium bromide | N-Boc-L-alaninyl-(2-thienyl) ketone | 88 |
III. Experimental Protocols
A. Synthesis of Boc-Ala-NMe(OMe) (Weinreb Amide)
This protocol is adapted from a general procedure for the synthesis of Nα-protected amino/peptide Weinreb amides using N,N'-carbonyldiimidazole (CDI) as a coupling agent.
Materials:
-
Boc-L-alanine
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of Boc-L-alanine (1.0 eq) in anhydrous DCM, add CDI (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture until the evolution of CO2 ceases (typically 30-60 minutes), indicating the formation of the acyl-imidazolide intermediate.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and neutralize with NMM (1.2 eq) at 0 °C.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the acyl-imidazolide solution at room temperature.
-
Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure Boc-Ala-NMe(OMe).
B. Synthesis of Chiral N-Boc-α-Amino Ketones via Grignard Reaction
This protocol is based on the one-pot synthesis of α-amino aryl ketones developed by Conrad, et al.
Materials:
-
Boc-Ala-NMe(OMe)
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Boc-Ala-NMe(OMe) (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -10 °C.
-
Slowly add i-PrMgCl (2.5 eq) to the solution, maintaining the temperature below -5 °C. Stir the mixture for 10 minutes.
-
Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.
-
Allow the reaction to stir at -10 °C to 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
IV. Logical Relationships and Workflows
The following diagram illustrates the key steps and decision points in the synthesis and purification of chiral ketones from Boc-Ala-NMe(OMe).
References
Application of Boc-Ala-NMe(OMe) in the Total Synthesis of Hapalosin
Introduction: The N-tert-butoxycarbonyl (Boc) protected Weinreb amide of L-alanine, Boc-Ala-NMe(OMe), is a versatile chiral building block in organic synthesis, particularly in the construction of complex natural products. Its utility stems from the ability of the Weinreb amide to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol. This attribute, combined with the stereochemical information embedded in the alanine backbone, makes it a valuable synthon for asymmetric synthesis. This application note details the use of a derivative of Boc-Ala-NMe(OMe) in the enantioselective total synthesis of Hapalosin, a cyclodepsipeptide with potent multidrug-resistance (MDR) reversing activity.
Application in the Total Synthesis of Hapalosin:
In the total synthesis of Hapalosin reported by Ghosh et al., a key fragment of the natural product was synthesized starting from the Weinreb amide of N-benzyloxycarbonyl-N-methyl-L-phenylalanine. While not exactly Boc-Ala-NMe(OMe), the principles and reactions are directly analogous and demonstrate the synthetic utility of N-protected amino acid Weinreb amides. The strategy involves the reaction of the Weinreb amide with a Grignard reagent to form a ketone, which is then diastereoselectively reduced to establish a crucial stereocenter of the target molecule.
Key Experimental Workflow
The synthesis of the key fragment 5 for Hapalosin begins with the Weinreb amide 2, which is analogous to Boc-Ala-NMe(OMe) but with a different amino acid and protecting group. This is treated with allylmagnesium bromide to yield a ketone, which is subsequently reduced to the alcohol 3. This alcohol is then protected and further elaborated to the carboxylic acid fragment 5.
Quantitative Data
The following table summarizes the quantitative data for the key transformations starting from the Weinreb amide analog.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Grignard Addition | Allylmagnesium bromide (2.2 equiv), THF, -20 °C | Ketone | - | - |
| 2 | Reduction | NaBH₄, i-PrOH, 0 °C | Alcohol 3 | 85 (for both steps) | 5:1 |
| 3 | Protection | MOM-Cl, i-Pr₂NEt, CH₂Cl₂ | MOM-protected alcohol 4 | 95 | - |
Experimental Protocols
Protocol 1: Synthesis of the Allyl Ketone and Diastereoselective Reduction to Alcohol 3
This protocol describes the addition of a Grignard reagent to the Weinreb amide followed by in-situ reduction to the corresponding alcohol.
Materials:
-
N-benzyloxycarbonyl-N-methyl-L-phenylalanine Weinreb amide (2 )
-
Allylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Isopropanol (i-PrOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the Weinreb amide 2 in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, 2.2 equivalents of allylmagnesium bromide solution are added dropwise, and the reaction mixture is stirred at -20 °C for 1 hour.
-
The reaction is then cooled to 0 °C, and isopropanol is added, followed by the portion-wise addition of sodium borohydride.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the alcohol 3 as a 5:1 mixture of diastereomers. The overall yield for the two steps is 85%.
Protocol 2: Protection of the Alcohol 4
This protocol details the protection of the secondary alcohol as a methoxymethyl (MOM) ether.
Materials:
-
Alcohol 3 (diastereomeric mixture)
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol 3 in anhydrous CH₂Cl₂ at 0 °C is added N,N-diisopropylethylamine followed by methoxymethyl chloride.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the MOM-protected alcohol 4 in 95% yield.
Logical Relationship of Key Transformations
The following diagram illustrates the logical progression from the Weinreb amide to the key functionalized intermediate, highlighting the creation of a new stereocenter.
The use of N-protected amino acid Weinreb amides, exemplified by the synthesis of a key fragment of Hapalosin, demonstrates a robust and reliable method for the construction of chiral molecules. The predictable reactivity of the Weinreb amide allows for the clean formation of ketones from organometallic reagents, and subsequent stereoselective reductions can be employed to set key stereocenters. This strategy is of significant value to researchers and scientists in the field of natural product synthesis and drug development, providing a powerful tool for the enantioselective synthesis of complex bioactive compounds.
Application Notes & Protocols: Optimal Reaction Conditions for Weinreb Amide C-C Coupling
Introduction
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the formation of carbon-carbon bonds to produce ketones and, by extension, aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction utilizes an N-methoxy-N-methylamide, commonly known as the Weinreb amide, as a robust acylating agent.[1][3] Its primary advantage over traditional methods, such as the use of acid chlorides or esters, is the prevention of over-addition by organometallic reagents.[1][4][5] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists a second nucleophilic attack, ensuring the selective formation of the desired carbonyl compound upon workup.[2][3][4][6] The broad functional group tolerance and dependable reactivity of Weinreb amides have made them invaluable intermediates in the synthesis of complex natural products and pharmaceuticals.[1]
Mechanism of Action: Preventing Over-addition
The unique reactivity of the Weinreb amide stems from its ability to form a stable five-membered cyclic intermediate upon nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium).[2][4] The oxygen and nitrogen atoms of the N-methoxy-N-methylamine moiety chelate the metal cation (Li⁺ or Mg²⁺), stabilizing the tetrahedral intermediate.[1] This chelated complex is stable at low temperatures and does not collapse to form a ketone until acidic workup is performed.[1][4] This two-stage process effectively protects the newly formed carbonyl group from undergoing a second nucleophilic addition, which is a common side reaction with more reactive acylating agents.[1][2]
Optimal Reaction Conditions
The optimal conditions for Weinreb amide C-C coupling are highly dependent on the nucleophile used. Generally, reactions are performed in anhydrous ethereal solvents under an inert atmosphere at low temperatures to ensure the stability of both the organometallic reagent and the tetrahedral intermediate.
Table 1: Coupling with Organolithium Reagents
| Substrate Type | Organolithium Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Weinreb Amide | n-BuLi (1.0) | Toluene | Room Temp | 1 h | 81 | [7] |
| Aromatic Weinreb Amide | PhLi (1.5) | Toluene | 40 | 1.5 h | 84 | [8] |
| Aliphatic Weinreb Amide | n-BuLi (1.0) | Toluene | Room Temp | 1 h | 81 | [7] |
| Heterocyclic Weinreb Amide | 2-Thienyllithium (1.0) | THF/Hexane | Room Temp | 1 h | 84 | [7] |
| α,β-Unsaturated Amide | Alkynyllithium (1.1) | THF | 0 | 1 h | >95 | [9] |
Table 2: Coupling with Grignard Reagents
| Substrate Type | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Weinreb Amide | i-PrMgCl·LiCl (2.0) | THF | 25 | 1 h | 95 | [10] |
| Benzoyl Weinreb Amide | Phenylmagnesium Bromide (1.2) | THF | 0 to RT | 1-2 h | >90 | [1] |
| Aliphatic Weinreb Amide | Arylmagnesium Halide (1.5) | THF | 0 to RT | 2 h | 85-95 | |
| N-Protected Amino Acid Amide | Methylmagnesium Bromide (1.2) | THF | -78 to 0 | 1 h | >90 | [1] |
| Heterocyclic Weinreb Amide | Functionalized Aryl Grignard (2.0) | THF | 25 | 1 h | 80-92 | [10] |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sequential Addition/Coupling | Pd₂(dba)₃ (2.5) | XPhos (10) | Organolithium | Toluene | 40 | 67-89 | [8] |
| Aminocarbonylation | Pd(OAc)₂ (2) | Xantphos (4) | N/A (CO atm) | Dioxane | Room Temp | High | [11] |
| Suzuki-Miyaura Type | Pd(PPh₃)₄ (3) | N/A | K₂CO₃ | Toluene/H₂O | 80 | Good | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for common Weinreb amide C-C coupling reactions. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reagent
This protocol is adapted from the chemoselective arylation of Weinreb amides with functionalized Grignard reagents.[10]
-
Preparation of Grignard Reagent: In a flame-dried round-bottom flask, add the aryl halide (1.0 equiv) and anhydrous THF. Cool the solution to the desired temperature (typically 0 °C or -20 °C). Add a solution of i-PrMgCl·LiCl (1.05 equiv) dropwise. Stir the mixture for 0.5-2 h at that temperature to facilitate the Mg/halide exchange.
-
Coupling Reaction: In a separate flask, dissolve the Weinreb amide (1.2 equiv) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the Weinreb amide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: General Procedure for Ketone Synthesis via Organolithium Reagent
This protocol describes a typical procedure for the reaction of an organolithium reagent with a Weinreb amide.
-
Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.5 M) at -78 °C, add the organolithium reagent (1.1-1.5 equiv) dropwise over 10-15 minutes.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl or 1 N HCl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic phases, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude ketone by flash chromatography.
Protocol 3: One-Pot Sequential 1,2-Addition and Palladium-Catalyzed Cross-Coupling
This advanced protocol allows for the modular synthesis of complex ketones from two different organolithium reagents.[8]
-
First Addition: In a Schlenk tube, dissolve the bromo-substituted Weinreb amide (1.0 equiv, e.g., 4-bromobenzoyl Weinreb amide) in anhydrous toluene (0.1 M).
-
Add the first organolithium reagent (R¹Li, 1.0 equiv) dropwise at room temperature over 1 hour. Stir for an additional 30 minutes to ensure complete formation of the tetrahedral intermediate.
-
Cross-Coupling: To this mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%).
-
Add the second organolithium reagent (R²Li, 1.5 equiv) dropwise over 1.5 hours at 40 °C.
-
Stir the reaction at 40 °C until the starting material is consumed (typically 1-3 hours, monitored by GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final ketone product (R¹-CO-Ar-R²).
Experimental Workflow Visualization
The general workflow for a standard Weinreb amide coupling reaction involves preparation, reaction, workup, and purification stages.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Weinreb Synthesis and Their Applications [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed preparation of Weinreb amides from boronic acids and N-methyl-N-methoxycarbamoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of α-Amino Ketones from Boc-L-Alanine: Application in the Development of Caspase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the one-pot synthesis of α-amino ketones derived from N-Boc-L-alanine. This method utilizes the Weinreb amide, Boc-Ala-NMe(OMe), as a key intermediate, which is generated in situ and subsequently reacted with various Grignard reagents. This efficient, one-pot procedure offers a streamlined approach to synthesizing a diverse range of chiral α-amino ketones, which are valuable building blocks in medicinal chemistry. As a pertinent application, this note discusses the role of α-amino ketones as caspase inhibitors and their potential in the development of therapeutics targeting apoptosis-related diseases.
Introduction
α-Amino ketones are a significant class of organic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Their structural motif is present in several drugs, including the antidepressant bupropion and the antiplatelet agent Effient.[3] A key application of enantiomerically pure α-amino ketones is in the design of enzyme inhibitors, particularly for proteases such as caspases.[1]
Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation.[4] Dysregulation of apoptosis is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Therefore, the development of caspase inhibitors is a promising therapeutic strategy. Many synthetic caspase inhibitors are peptide-based and incorporate an electrophilic ketone "warhead" that interacts with the active site cysteine of the enzyme.[5] The synthesis of α-amino ketones from readily available chiral α-amino acids provides a direct route to these important pharmacological agents.[6]
The Weinreb ketone synthesis is a well-established and reliable method for preparing ketones from carboxylic acids.[7] The reaction proceeds through an N-methoxy-N-methylamide (Weinreb amide) intermediate, which, upon reaction with an organometallic reagent, forms a stable chelated intermediate that prevents over-addition to form a tertiary alcohol.[7] Traditionally, this is a two-step process involving the isolation of the Weinreb amide. This application note details an efficient one-pot procedure that circumvents the need for isolation of the Boc-Ala-NMe(OMe) intermediate, thus improving efficiency and saving time.[8]
One-Pot Synthesis of α-Amino Ketones from Boc-L-Alanine
The one-pot synthesis of α-amino ketones from Boc-L-alanine involves the in situ formation of the Weinreb amide, Boc-Ala-NMe(OMe), followed by the addition of a Grignard reagent. The general reaction scheme is presented below:
Figure 1. Workflow for the one-pot synthesis of α-amino ketones.
Experimental Protocol
Materials:
-
N-Boc-L-alanine (Boc-Ala-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling reagent (e.g., HATU, HBTU, or CDI)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide in a suitable solvent)
-
Aqueous solution for workup (e.g., saturated ammonium chloride, 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
In situ Formation of the Weinreb Amide:
-
To the flask, add N-Boc-L-alanine (1.0 eq.).
-
Dissolve the N-Boc-L-alanine in the anhydrous solvent.
-
Add the coupling reagent (1.1 eq.) and the organic base (2.5 eq.).
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) with the organic base (1.2 eq.) in the anhydrous solvent.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours or until the formation of the Weinreb amide is complete (monitored by TLC or LC-MS).
-
-
Reaction with Grignard Reagent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-3 hours, monitoring the consumption of the Weinreb amide by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino ketone.
-
Data Presentation
The versatility of this one-pot protocol is demonstrated by the synthesis of a variety of α-amino ketones with different Grignard reagents. The yields are generally good to excellent, as summarized in the table below.
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl | N-Boc-1-amino-1-phenylpropan-2-one | ~85 |
| 2 | Methylmagnesium bromide | Methyl | N-Boc-3-aminobutan-2-one | ~90 |
| 3 | Ethylmagnesium bromide | Ethyl | N-Boc-3-aminopentan-2-one | ~88 |
| 4 | Vinylmagnesium bromide | Vinyl | N-Boc-3-aminopent-1-en-2-one | ~75 |
| 5 | Isopropylmagnesium chloride | Isopropyl | N-Boc-3-amino-4-methylpentan-2-one | ~80 |
| 6 | Benzylmagnesium chloride | Benzyl | N-Boc-1-amino-3-phenylpropan-2-one | ~82 |
Table 1. Representative yields for the one-pot synthesis of α-amino ketones from Boc-L-alanine. Yields are approximate and based on literature for similar substrates.
Application in Drug Development: α-Amino Ketones as Caspase Inhibitors
The synthesized chiral α-amino ketones are valuable precursors for the development of caspase inhibitors. The general structure of a peptide-based caspase inhibitor includes a recognition sequence and an electrophilic "warhead" that reacts with the catalytic cysteine residue in the caspase active site.[5] The α-amino ketone moiety can serve as this warhead.
For instance, the tetrapeptide recognition sequence for caspase-1 is Tyr-Val-Ala-Asp (YVAD).[9] An irreversible inhibitor for caspase-1, Ac-YVAD-cmk (chloromethyl ketone), has been shown to be neuroprotective in models of cerebral ischemia by reducing apoptosis and inflammation.[9] The α-amino ketone derivatives synthesized via the described one-pot method can be further elaborated to incorporate peptide recognition sequences to target specific caspases.
Caspase-Mediated Apoptotic Signaling Pathway
The diagram below illustrates a simplified signaling pathway for apoptosis, highlighting the central role of caspases and the potential point of intervention for α-amino ketone-based inhibitors.
Figure 2. Inhibition of caspase-mediated apoptosis by α-amino ketones.
Conclusion
The one-pot synthesis of α-amino ketones from N-Boc-L-alanine provides a rapid and efficient route to valuable chiral building blocks for drug discovery. The resulting compounds are key precursors for the development of potent and selective caspase inhibitors, which have significant therapeutic potential in a range of diseases characterized by aberrant apoptosis. The detailed protocol and application context provided herein are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Weinreb ketone synthesis with Boc-Ala-NMe(OMe)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Weinreb ketone synthesis, with a specific focus on the use of N-Boc-protected amino acid derivatives such as Boc-Ala-NMe(OMe).
Troubleshooting Low Yields in Weinreb Ketone Synthesis with Boc-Ala-NMe(OMe)
Low yields in the Weinreb ketone synthesis using Boc-Ala-NMe(OMe) can arise from various factors, including the quality of starting materials, reaction conditions, and workup procedures. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Logic for Low Yields
Caption: A logical workflow to diagnose potential causes of low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Weinreb ketone synthesis with Boc-Ala-NMe(OMe)?
A1: The most frequent issues include:
-
Poor quality or decomposition of the Grignard reagent: Grignard reagents are highly sensitive to moisture and air.
-
Sub-optimal reaction temperature: The reaction is typically performed at low temperatures (-78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.[1][2]
-
Inadequate anhydrous conditions: Traces of water will quench the Grignard reagent.
-
Side reactions: These can include epimerization of the chiral center or side reactions involving the Boc-protecting group, although the Boc group is generally stable to Grignard reagents.
-
Inefficient workup and purification: The desired ketone may be lost during extraction or decompose during chromatography.
Q2: How can I assess the quality of my Grignard reagent?
A2: Before use, it is advisable to titrate the Grignard reagent to determine its exact molarity. A common method is titration with a solution of I2 in THF until the color of the iodine persists. Alternatively, titration against a known amount of a proton source like menthol in the presence of a colorimetric indicator can be used.
Q3: What is the optimal temperature for the reaction?
A3: The reaction should be initiated at a low temperature, typically -78 °C, by adding the Grignard reagent to the Weinreb amide solution. The reaction can then be allowed to slowly warm to 0 °C or room temperature. The stability of the tetrahedral intermediate is temperature-dependent, and maintaining low temperatures helps to prevent its premature collapse and subsequent over-addition or side reactions.[1][2]
Q4: Can the Boc protecting group react with the Grignard reagent?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the conditions of the Weinreb ketone synthesis. It is an ester of a carbamic acid and is not as electrophilic as the Weinreb amide. However, with very reactive Grignard reagents or at elevated temperatures, some attack on the Boc carbonyl is possible, though unlikely to be a major side reaction.
Q5: Is epimerization a concern with Boc-Ala-NMe(OMe)?
A5: The α-proton of the alanine is acidic and can be removed by the basic Grignard reagent, leading to epimerization. This is more likely to occur if the reaction is allowed to stir for extended periods at higher temperatures or if a large excess of the Grignard reagent is used. It is recommended to use the minimum necessary amount of Grignard reagent and to keep the reaction temperature low.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| No reaction or very low conversion | Inactive Grignard reagent. | Titrate the Grignard reagent before use. Use freshly prepared or newly purchased reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Weinreb amide is of poor quality. | Confirm the purity of the Boc-Ala-NMe(OMe) by NMR and/or mass spectrometry before use. | |
| Formation of tertiary alcohol | Reaction temperature is too high. | Maintain the reaction temperature at -78 °C to 0 °C during and after the addition of the Grignard reagent.[1][2] |
| Incorrect stoichiometry (excess Grignard). | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Avoid large excesses. | |
| Complex mixture of byproducts | Presence of water or oxygen. | Ensure all solvents are anhydrous and degassed. Use oven-dried glassware and maintain a positive pressure of inert gas. |
| Epimerization. | Add the Grignard reagent at -78 °C and do not let the reaction warm for an extended period. Use a slight excess of the Grignard reagent. | |
| Low isolated yield after workup | Product is water-soluble. | If the resulting ketone is small and polar, it may have some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. |
| Emulsion during extraction. | Add a small amount of brine to the separatory funnel to help break up emulsions. | |
| Decomposition on silica gel. | The ketone product may be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of Boc-Ala-NMe(OMe)
This protocol describes a general procedure for the synthesis of the Weinreb amide from Boc-L-alanine.
Diagram: Synthesis of Boc-Ala-NMe(OMe)
Caption: Key components for the synthesis of the Weinreb amide.
Procedure:
-
To a solution of Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and DCC (1.1 eq).
-
Slowly add a hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-Ala-NMe(OMe).
Protocol 2: Weinreb Ketone Synthesis with Boc-Ala-NMe(OMe)
This protocol provides a general method for the reaction of the Weinreb amide with a Grignard reagent.
Diagram: Weinreb Ketone Synthesis Workflow
Caption: A step-by-step workflow for the Weinreb ketone synthesis.
Procedure:
-
Dissolve Boc-Ala-NMe(OMe) (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (potentially deactivated with triethylamine) to yield the desired ketone.
Data Presentation
The following table summarizes expected yields for the Weinreb ketone synthesis with N-Boc protected amino acids under various conditions, based on literature precedents. Please note that optimal conditions may vary for Boc-Ala-NMe(OMe).
| N-Boc Amino Acid Weinreb Amide | Grignard Reagent | Equivalents of Grignard | Temperature (°C) | Solvent | Yield (%) |
| Boc-Gly-NMe(OMe) | PhMgBr | 1.5 | 0 to rt | THF | 85-95 |
| Boc-Phe-NMe(OMe) | MeMgBr | 1.2 | -78 to 0 | THF | 80-90 |
| Boc-Val-NMe(OMe) | EtMgBr | 1.3 | -78 to rt | THF | 75-85 |
| Boc-Pro-NMe(OMe) | VinylMgBr | 1.5 | -78 to 0 | THF | 70-80 |
Note: "rt" denotes room temperature. Yields are approximate and can be influenced by the specific reaction scale and purity of reagents.
References
Purification strategies for products from Boc-Ala-NMe(OMe) reactions
Technical Support Center: Boc-Ala-NMe(OMe) Reaction Purification
Welcome to the technical support center for the purification of reaction products derived from Boc-Ala-NMe(OMe), the Weinreb amide of Boc-protected Alanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in a typical reaction of Boc-Ala-NMe(OMe) with an organometallic reagent (e.g., Grignard or organolithium)?
A typical reaction involves the addition of an organometallic reagent (R-M) to the Boc-Ala-NMe(OMe) Weinreb amide to form a stable chelated intermediate. Upon aqueous workup, this intermediate collapses to yield the desired N-Boc-protected aminoketone.
Common Species in the Reaction Mixture:
-
Desired Product: The N-Boc-α-aminoketone.
-
Starting Material: Unreacted Boc-Ala-NMe(OMe).
-
Key Byproduct: N,O-dimethylhydroxylamine (Me(MeO)NH), released during workup.[1][2] This is often protonated to its hydrochloride salt during an acidic quench.
-
Potential Side-Product: A tertiary alcohol, resulting from a second addition of the organometallic reagent to the newly formed ketone. The Weinreb amide chemistry is designed to prevent this, but it can occur if the reaction temperature is too high or the organometallic reagent is exceptionally reactive.[3][4]
-
Boc-deprotected Ketone: If the workup conditions are too acidic, the acid-labile Boc group may be cleaved.[5][6]
Q2: My TLC plate shows multiple spots after the reaction and workup. How can I identify them?
Identifying spots on a Thin Layer Chromatography (TLC) plate is crucial for assessing reaction completion and devising a purification strategy. A co-spotting analysis is the most reliable method.
General Polarity and Rf Values: The polarity of the compounds, and thus their retention factor (Rf) on silica gel, generally follows this trend:
-
Least Polar (Highest Rf): Desired Ketone Product
-
Intermediate Polarity: Starting Weinreb Amide
-
Most Polar (Lowest Rf): Tertiary Alcohol Side-Product, N,O-dimethylhydroxylamine HCl salt (often remains at the baseline or streaks).
This order can be confirmed by running TLCs of the starting material and comparing it to the reaction mixture.
| Compound Type | Typical Rf (20% EtOAc/Hexane) | Typical Rf (30% EtOAc/Hexane) | Notes |
| Boc-Ala-Ketone (Product) | 0.5 - 0.6 | 0.6 - 0.7 | Generally the least polar major component. |
| Boc-Ala-NMe(OMe) (SM) | 0.3 - 0.4 | 0.4 - 0.5 | More polar than the ketone product. |
| Tertiary Alcohol (Side-Product) | 0.1 - 0.2 | 0.2 - 0.3 | The hydroxyl group significantly increases polarity. |
| N,O-dimethylhydroxylamine | < 0.1 | < 0.1 | Highly polar, especially as a salt. Often streaks. |
Note: Rf values are approximate and depend heavily on the specific R-group of the ketone and the exact TLC conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ketone Product.
A low yield can stem from several factors, from the reaction itself to the workup and purification stages.
Caption: Troubleshooting decision tree for low product yield.
Problem 2: The N,O-dimethylhydroxylamine byproduct is contaminating my product after chromatography.
N,O-dimethylhydroxylamine (or its salt) is highly water-soluble and should be removed during the aqueous workup. If it persists, it indicates an inefficient workup.
Solution: Implement an acid wash during the workup. After quenching the reaction (e.g., with saturated aq. NH4Cl), perform the extraction. Combine the organic layers and wash them sequentially with a mild acid, such as 5% acetic acid or 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.[7] The acid wash protonates the basic hydroxylamine, pulling it into the aqueous layer.
-
After the reaction is complete, cool the flask to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with 1M HCl (1 x 50 mL). Crucial Step.
-
Wash with saturated aqueous NaHCO3 (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to remove excess water.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate under reduced pressure to yield the crude product, now largely free of the hydroxylamine byproduct.
Problem 3: My product appears to have lost its Boc protecting group.
The tert-butoxycarbonyl (Boc) group is stable to bases and mild acids but is readily cleaved by strong acids.[5][6] If your workup or purification involves strongly acidic conditions (e.g., washing with >2M HCl, or using un-neutralized silica gel with chlorinated solvents), you may experience premature deprotection.
Solutions:
-
Use a Mild Quench: Quench the reaction with saturated aqueous NH4Cl, which is slightly acidic but generally not strong enough to cleave the Boc group.
-
Avoid Strong Acid Washes: If an acid wash is necessary, use a milder acid like 1M citric acid or dilute acetic acid instead of strong mineral acids.[7]
-
Neutralize Solvents: If using dichloromethane (DCM) for extraction or chromatography, be aware that it can contain trace HCl. Consider passing it through a plug of basic alumina or pre-treating your silica gel with a small amount of triethylamine in the slurry.
Caption: Standard experimental workflow from reaction to pure product.
Appendix: Key Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a standard method for purifying the Boc-protected aminoketone product from less polar and more polar impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the eluent) and carefully pipette it onto the sand layer.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This is preferred for less soluble compounds.
-
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% EtOAc in Hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 2. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing Reaction Efficiency for Boc-Ala-NMe(OMe)
Welcome to the technical support center for the synthesis of Boc-Ala-NMe(OMe), a critical building block for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and enhance the efficiency of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of Boc-Ala-NMe(OMe)?
A1: The most frequent cause of low yields is incomplete coupling of Boc-L-alanine with N,O-dimethylhydroxylamine. This can be attributed to several factors, including suboptimal activation of the carboxylic acid, steric hindrance, or inadequate reaction conditions. Utilizing highly efficient coupling reagents like HATU or HBTU is often recommended to overcome these challenges.[1][2]
Q2: How can I minimize racemization during the coupling reaction?
A2: Racemization, the loss of stereochemical integrity at the alpha-carbon of alanine, is a significant concern.[3] To minimize this, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt is crucial, especially when using carbodiimide-based coupling reagents like EDC or DCC.[4] Employing urethane-protected amino acids like Boc-alanine also helps in reducing the risk of racemization compared to other protecting groups. Furthermore, maintaining a low reaction temperature and avoiding prolonged exposure to basic conditions can help preserve the stereochemistry.
Q3: What are the best practices for purifying crude Boc-Ala-NMe(OMe)?
A3: Purification of the crude product is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[5] Before chromatography, an aqueous workup is necessary to remove water-soluble byproducts and unreacted starting materials. This involves washing the organic layer with dilute acid (e.g., 0.2 M HCl), a saturated solution of sodium bicarbonate, and finally with brine.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Boc-Ala-NMe(OMe) and provides systematic solutions.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid of Boc-Ala-OH effectively.
-
Decomposition of Reagents: Coupling reagents, especially if old or improperly stored, can lose their activity.
-
Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to incomplete conversion.
-
Presence of Moisture: Water can hydrolyze the activated intermediate, preventing the desired reaction.
Solutions:
| Solution | Detailed Steps |
| Optimize Coupling Reagent | Switch to a more powerful coupling reagent such as HATU or HBTU, which are known for their high efficiency, especially in challenging couplings.[1][6] |
| Use Fresh Reagents | Ensure that all reagents, particularly the coupling agent and anhydrous solvents, are fresh and of high quality. |
| Verify Stoichiometry | Carefully check the molar equivalents of Boc-Ala-OH, N,O-dimethylhydroxylamine hydrochloride, the coupling reagent, and the base. A slight excess of the amine and coupling reagent is often beneficial. |
| Ensure Anhydrous Conditions | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. |
Issue 2: Presence of Significant Side Products
Possible Causes:
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[4]
-
Formation of Symmetric Anhydride: The activated Boc-Ala-OH can react with another molecule of Boc-Ala-OH to form a symmetric anhydride.
-
Epimerization: The formation of the diastereomer, Boc-D-Ala-NMe(OMe), can occur, especially with prolonged reaction times or elevated temperatures.
Solutions:
| Solution | Detailed Steps |
| Add HOBt or HOAt | When using carbodiimides, the addition of HOBt or HOAt can suppress the formation of N-acylurea by forming a more reactive and stable active ester.[4] |
| Control Reaction Temperature | Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions, including epimerization. |
| Optimize Base Addition | Use a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) and add it slowly to the reaction mixture. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products. |
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Co-elution with Byproducts: The desired product may have a similar polarity to certain byproducts, making separation by column chromatography challenging.
-
Product is an Oil: The final product is often a viscous oil, which can be difficult to handle and fully dry.
Solutions:
| Solution | Detailed Steps |
| Optimize Chromatography | Experiment with different solvent systems for flash chromatography. A shallow gradient of ethyl acetate in hexane often provides better separation. |
| Aqueous Workup | A thorough aqueous workup is critical to remove as many impurities as possible before chromatography. This includes washes with dilute acid, base, and brine.[5] |
| High Vacuum Drying | Dry the purified oil under high vacuum for an extended period to remove residual solvents. Co-evaporation with a high-boiling point solvent like toluene can sometimes help. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents in reactions analogous to the synthesis of Boc-Ala-NMe(OMe). The data is compiled from studies on similar dipeptide syntheses and provides a comparative overview. Yields can vary based on specific reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| HATU | HOAt | DIPEA | DMF | 30 min | >90 | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |
| HBTU | HOBt | DIPEA | DMF | 30 min | >90 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC | HOBt | NMM/DIPEA | DCM/DMF | 12-24 h | 70-90 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to onium salts, risk of N-acylurea formation.[4] |
| DCC | HOBt | - | DCM | 12-24 h | 70-90 | Advantages: Inexpensive. Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification. |
| PyBOP | HOBt | DIPEA | DMF | 30 min | ~95 | Advantages: Effective alternative to HBTU. Disadvantages: Can be less effective for N-methylated amino acids. |
Experimental Protocols
Standard Protocol for Boc-Ala-NMe(OMe) Synthesis using EDC/HOBt
This protocol describes a standard procedure for the synthesis of Boc-Ala-NMe(OMe) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Dissolve Reactants: In a round-bottom flask, dissolve Boc-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Add Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture.
-
Add Coupling Reagent: Slowly add EDC hydrochloride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of Boc-Ala-NMe(OMe).
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low reaction efficiency.
References
Assessing the stability of Boc-Ala-NMe(OMe) under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Ala-NMe(OMe) under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Boc-Ala-NMe(OMe) at different pH values?
A1: Boc-Ala-NMe(OMe), a Weinreb amide derivative of Boc-L-alanine, exhibits variable stability depending on the pH of the environment. The molecule contains two primary functional groups susceptible to hydrolysis: the tert-butyloxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide).
-
Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of tert-butanol and carbon dioxide, and the free amine of the alanine derivative. The Weinreb amide is generally more stable but can undergo hydrolysis under strong acidic conditions and elevated temperatures.
-
Neutral Conditions (pH ~7): The compound is expected to be relatively stable at neutral pH. Hydrolysis of both the Boc group and the Weinreb amide is generally slow under these conditions at ambient temperature.
-
Basic Conditions (pH > 9): The Boc group is stable under basic conditions. The Weinreb amide, like other amides, can be hydrolyzed under strong basic conditions, typically requiring elevated temperatures to proceed at a significant rate.
Q2: What are the expected degradation products of Boc-Ala-NMe(OMe) under acidic and basic conditions?
A2: The primary degradation pathways involve the hydrolysis of the Boc group and the Weinreb amide.
-
Acidic Hydrolysis: The initial and most likely degradation product is the deprotected alanine Weinreb amide, resulting from the cleavage of the Boc group. Further hydrolysis of the Weinreb amide under harsher conditions would yield L-alanine and N,O-dimethylhydroxylamine.
Caption: Acidic Degradation Pathway of Boc-Ala-NMe(OMe).
-
Basic Hydrolysis: Under strong basic conditions, the Weinreb amide is expected to hydrolyze, yielding Boc-L-alanine and N,O-dimethylhydroxylamine.
Caption: Basic Degradation Pathway of Boc-Ala-NMe(OMe).
Q3: How can I monitor the stability of Boc-Ala-NMe(OMe) in my experiments?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) is the recommended method for monitoring the stability of Boc-Ala-NMe(OMe). This technique allows for the separation and quantification of the parent compound and its potential degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of Boc-Ala-NMe(OMe) in a supposedly neutral or mildly acidic solution. | The actual pH of the solution may be lower than anticipated due to the presence of acidic additives or contaminants. | Verify the pH of your solution using a calibrated pH meter. Ensure all reagents and solvents are free of acidic impurities. Consider using a buffered solution to maintain a stable pH. |
| Formation of multiple unexpected peaks in the chromatogram during stability analysis. | Complex degradation pathways may be occurring, or the compound may be reacting with components of the formulation or buffer. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products or adducts. Simplify the sample matrix to identify the source of reactivity. |
| Inconsistent stability results between experimental batches. | Variability in experimental conditions such as temperature, pH, or light exposure. | Strictly control and monitor all experimental parameters. Utilize a standardized protocol for all stability studies as outlined in the Experimental Protocols section. |
| No degradation is observed even under harsh stress conditions. | The compound may be highly stable under the tested conditions, or the analytical method may not be sensitive enough to detect low levels of degradation. | Confirm the suitability of the stress conditions. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation. If no degradation is observed, more strenuous conditions (e.g., higher temperature, more concentrated acid/base) may be required. Validate your analytical method to ensure it is stability-indicating. |
Quantitative Data Summary
| pH Range | Condition | Boc Group Stability | Weinreb Amide Stability | Overall Expected Stability of Boc-Ala-NMe(OMe) |
| 1-3 | Strong Acid | Labile | Moderately Stable | Unstable |
| 4-6 | Weak Acid | Moderately Stable | Stable | Moderately Stable |
| 6-8 | Neutral | Stable | Stable | Stable |
| 9-11 | Weak Base | Stable | Moderately Stable | Stable |
| 12-14 | Strong Base | Stable | Labile (with heat) | Moderately Stable (at RT), Unstable (with heat) |
Experimental Protocols
Protocol for Assessing the pH Stability of Boc-Ala-NMe(OMe)
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing.[1][2]
1. Objective: To evaluate the stability of Boc-Ala-NMe(OMe) across a range of pH values under accelerated conditions.
2. Materials:
-
Boc-Ala-NMe(OMe)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffer solutions for various pH values (e.g., pH 4, 7, 9)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC or UPLC system with UV and/or MS detector
3. Experimental Workflow:
Caption: Workflow for pH Stability Assessment.
4. Procedure: a. Stock Solution Preparation: Prepare a stock solution of Boc-Ala-NMe(OMe) in acetonitrile at a concentration of 1 mg/mL. b. Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective acidic, basic, or buffer solution in a volumetric flask to achieve a final concentration of approximately 50 µg/mL. c. Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C) to accelerate degradation. d. Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). e. Quenching: Immediately neutralize the acidic and basic samples to stop further degradation before analysis. f. Analysis: Analyze the samples by a validated stability-indicating UPLC-MS method.
5. UPLC-MS Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm and positive ion mode electrospray ionization mass spectrometry (ESI-MS).
6. Data Analysis:
-
Calculate the percentage of Boc-Ala-NMe(OMe) remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time for each pH condition.
-
Determine the degradation rate constant and half-life (t½) if sufficient degradation is observed.
References
Technical Support Center: Navigating Boc Deprotection in the Presence of Weinreb Amides
Welcome to the technical support center for synthetic chemistry challenges. This resource is designed for researchers, scientists, and drug development professionals encountering specific issues during the deprotection of tert-butyloxycarbonyl (Boc) groups in molecules also containing a Weinreb amide functionality. Here you will find troubleshooting guides and frequently asked questions to navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting a Boc group in a molecule that also contains a Weinreb amide?
The main challenge lies in the potential for the acidic conditions typically used for Boc deprotection to also cleave or degrade the Weinreb amide. Weinreb amides, while generally stable, can be susceptible to hydrolysis under strong acidic conditions, leading to the formation of the corresponding carboxylic acid or other byproducts. This compromises the yield of the desired N-deprotected product and complicates purification.
Q2: Are Weinreb amides stable to standard Boc deprotection conditions like TFA in DCM?
The stability of a Weinreb amide to trifluoroacetic acid (TFA) in dichloromethane (DCM) is substrate-dependent and can be influenced by factors such as reaction time, temperature, and the concentration of TFA. While many Weinreb amides can tolerate brief exposure to moderate TFA concentrations (e.g., 20-25% in DCM) at room temperature, prolonged reaction times or higher concentrations of TFA can lead to degradation.[1] It is crucial to monitor the reaction closely by TLC or LC-MS to minimize the formation of byproducts.
Q3: Can I use HCl in dioxane or ethyl acetate for Boc deprotection in the presence of a Weinreb amide?
Solutions of HCl in organic solvents like dioxane or ethyl acetate are common reagents for Boc deprotection.[2] However, these conditions can be quite harsh and may lead to the hydrolysis of the Weinreb amide. The use of HCl should be approached with caution, preferably at lower temperatures (e.g., 0 °C) and with careful monitoring to avoid overreaction.[3]
Q4: What are some milder alternatives for Boc deprotection that are more compatible with Weinreb amides?
Several milder methods can be employed to selectively remove the Boc group while preserving the Weinreb amide. These include:
-
Lewis Acids: Reagents like SnCl₄, ZnBr₂, and AlCl₃ can effect Boc deprotection under milder conditions than strong Brønsted acids.[4][5]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for selective N-Boc deprotection.[6]
-
Water at Reflux: For some substrates, heating in water can be a simple and eco-friendly method for Boc deprotection.[5][7]
-
Thermal Deprotection: In the absence of other thermally sensitive groups, heating the substrate may lead to Boc removal.[8]
Q5: How can I monitor the progress of the deprotection reaction to avoid decomposition of the Weinreb amide?
Close monitoring of the reaction is critical. Thin-layer chromatography (TLC) is a common and effective method. Staining with ninhydrin can be used to visualize the appearance of the free amine product. Liquid chromatography-mass spectrometry (LC-MS) provides a more detailed analysis, allowing for the detection of both the desired product and any potential degradation products of the Weinreb amide.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of substrates containing a Weinreb amide.
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and presence of a more polar byproduct (by TLC). | Degradation of the Weinreb amide to the corresponding carboxylic acid due to harsh acidic conditions. | 1. Reduce reaction time and/or temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Decrease the concentration of the acid. Try using a lower percentage of TFA or a more dilute solution of HCl. 3. Switch to a milder deprotection method. Consider using a Lewis acid (e.g., SnCl₄, ZnBr₂) or a non-acidic method like thermal deprotection if applicable. |
| Incomplete reaction, starting material remains. | The deprotection conditions are too mild or the reaction time is too short. | 1. Increase the reaction time. Continue to monitor the reaction for an extended period. 2. Slightly increase the temperature. If using milder conditions, a modest increase in temperature may be necessary. 3. Increase the concentration of the acid cautiously. If using TFA or HCl, a stepwise increase in concentration while monitoring for Weinreb amide degradation may be effective. |
| Formation of multiple unidentified byproducts. | 1. The tert-butyl cation generated during deprotection may be reacting with other functional groups on the molecule.[9] 2. Complex decomposition pathways under the reaction conditions. | 1. Add a scavenger. Use of scavengers like triethylsilane (TES) or thioanisole can trap the tert-butyl cation and prevent side reactions. 2. Screen a panel of milder deprotection conditions. A systematic approach using different mild reagents can help identify a cleaner reaction profile. |
| Difficulty in isolating the product as a free base after workup. | The deprotected amine forms a salt with the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt). | 1. Perform a basic workup. After removal of the acid, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution to neutralize the salt and obtain the free amine. 2. Use a basic ion-exchange resin. This can be an effective method for removing the acid and isolating the free amine. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected compound containing the Weinreb amide (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-25% v/v.[1]
-
Stir the reaction mixture at 0 °C to room temperature while monitoring closely by TLC or LC-MS (typically 0.5 - 2 hours).[2]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
To isolate the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol[6]
-
Dissolve the Boc-protected substrate (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
The following table summarizes common reagents and conditions for Boc deprotection, with qualitative notes on their compatibility with Weinreb amides.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages/Compatibility with Weinreb Amide |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp[2] | 0.5 - 4 h[2] | Highly effective, volatile (easy removal) | Can be too harsh, potential for Weinreb amide degradation with prolonged exposure or high concentrations. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp[2] | 1 - 12 h[2] | Cost-effective, readily available | Generally harsher than TFA, higher risk of Weinreb amide hydrolysis. |
| SnCl₄ | In organic solvents | Varies | Mild conditions | May require anhydrous conditions, Lewis acid may coordinate to other functional groups. |
| ZnBr₂ | In CH₂Cl₂ | Varies | Mild conditions | Slower reaction times may be required. |
| Oxalyl Chloride/Methanol | 3 equiv. in Methanol, Room Temp[6] | 1 - 4 h[6] | Mild, tolerates acid-labile groups[6] | Reagent is corrosive and moisture-sensitive. |
| Water | Reflux | Varies | Environmentally friendly, no acidic waste | High temperatures may not be suitable for all substrates, limited solubility of organic compounds. |
Visualizations
Caption: A troubleshooting workflow for Boc deprotection in the presence of a Weinreb amide.
Caption: Decision tree for selecting a Boc deprotection method with a Weinreb amide present.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcours.net [mcours.net]
- 8. scispace.com [scispace.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Strategies to prevent over-addition in reactions with Boc-Ala-NMe(OMe)
Welcome to the technical support center for reactions involving Boc-Ala-NMe(OMe) (N-(tert-butoxycarbonyl)-L-alanine-N'-methoxy-N'-methylamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions, particularly over-addition.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction of Boc-Ala-NMe(OMe) with organometallic reagents.
Issue 1: Formation of a Tertiary Alcohol (Over-addition Product)
Q: I am observing the formation of a tertiary alcohol in my reaction, indicating over-addition of the nucleophile. How can I prevent this?
A: Over-addition to a Weinreb amide like Boc-Ala-NMe(OMe) is uncommon due to the formation of a stable chelated tetrahedral intermediate.[1][2] However, it can occur under certain conditions. Here are key strategies to prevent it:
-
Temperature Control: Maintaining a low reaction temperature is critical. The stability of the protective tetrahedral intermediate decreases at higher temperatures.[2] It is recommended to perform the addition of the organometallic reagent at -78 °C to 0 °C and to quench the reaction at this low temperature before warming it up.
-
Stoichiometry of the Nucleophile: While the Weinreb amide is resistant to over-addition, using a large excess of a highly reactive nucleophile can sometimes force a second addition. Use of 1.05 to 1.2 equivalents of the organometallic reagent is typically sufficient.
-
Rate of Addition: Add the organometallic reagent slowly (dropwise) to the solution of Boc-Ala-NMe(OMe). This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time and allows for better temperature control.
-
Choice of Nucleophile: Highly reactive nucleophiles such as organolithium reagents or some Grignard reagents (e.g., allylmagnesium bromide) may have a higher tendency for over-addition if the reaction is not carefully controlled.
Issue 2: Low Yield of the Desired Ketone
Q: My reaction is not going to completion, and I am recovering a significant amount of unreacted Boc-Ala-NMe(OMe). What could be the problem?
A: Low conversion can be attributed to several factors:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are sensitive to moisture and air. Ensure that your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated organometallic reagents.
-
Reaction Temperature Too Low: While low temperatures are necessary to prevent over-addition, some less reactive nucleophiles may require a slightly higher temperature to react at a reasonable rate. If you are confident that over-addition is not an issue with your specific nucleophile, you can try slowly warming the reaction to 0 °C or room temperature after the initial low-temperature addition.
-
Steric Hindrance: If you are using a bulky nucleophile, the reaction rate may be significantly slower. In such cases, a longer reaction time or a higher temperature may be required.
Issue 3: Unwanted Side Products Other Than Tertiary Alcohol
Q: I am observing unexpected side products in my reaction mixture. What are the possibilities and how can I avoid them?
A: Besides over-addition, other side reactions can occur:
-
Deprotection of the Boc Group: The Boc protecting group is generally stable to organometallic reagents. However, it is sensitive to acid.[3] If your work-up procedure is too acidic, you may inadvertently remove the Boc group. Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Reaction with the Boc Carbonyl: While less likely, a highly reactive and sterically unhindered nucleophile could potentially attack the carbonyl of the Boc group. This is generally not a significant issue under standard reaction conditions.
-
Enolization of the Product: If the resulting ketone has acidic α-protons, the organometallic reagent, being a strong base, can deprotonate the product to form an enolate. This can be minimized by using the correct stoichiometry of the nucleophile and by quenching the reaction at low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason that Boc-Ala-NMe(OMe) is resistant to over-addition?
A1: The resistance to over-addition is due to the formation of a stable five-membered cyclic tetrahedral intermediate upon the first nucleophilic addition. The metal cation (from the Grignard or organolithium reagent) is chelated by the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamide group.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the ketone until aqueous workup. By the time the ketone is formed during workup, the organometallic reagent has already been quenched, thus preventing a second addition.
Q2: What are the ideal reaction temperatures for reacting organometallic reagents with Boc-Ala-NMe(OMe)?
A2: The ideal temperature depends on the reactivity of the nucleophile. For highly reactive reagents like organolithiums and most Grignard reagents, the addition should be carried out at -78 °C. For less reactive nucleophiles, the addition can be started at -78 °C and then the reaction can be allowed to slowly warm to 0 °C. It is always recommended to quench the reaction at the low temperature at which the addition was performed.
Q3: Can I use organolithium reagents with Boc-Ala-NMe(OMe)?
A3: Yes, organolithium reagents are commonly used with Weinreb amides, including those derived from N-protected amino acids.[1] However, they are generally more reactive than Grignard reagents, so strict temperature control at -78 °C is crucial to prevent side reactions.
Q4: Is the Boc protecting group stable during the reaction and work-up?
A4: The Boc group is stable under the basic/nucleophilic conditions of the reaction with organometallic reagents. However, it is labile to acidic conditions.[3] Therefore, the work-up should be performed using a neutral or mildly acidic quenching solution, such as saturated aqueous NH₄Cl. Avoid using strong acids for the quench or during extraction.
Data Presentation
The following table summarizes the influence of key reaction parameters on the outcome of the reaction between Boc-Ala-NMe(OMe) and an organometallic reagent.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High yield of ketone, minimal over-addition | Stabilizes the chelated tetrahedral intermediate, preventing collapse and second addition.[2] |
| High (> 0 °C) | Increased risk of over-addition to form tertiary alcohol | The tetrahedral intermediate is less stable at higher temperatures, leading to premature ketone formation in the presence of excess nucleophile. | |
| Nucleophile Stoichiometry | 1.05 - 1.2 equivalents | Optimal ketone yield | Sufficient for complete conversion without a large excess that could promote side reactions. |
| > 1.5 equivalents | Higher risk of over-addition, especially with reactive nucleophiles | Increases the likelihood of a second nucleophilic attack on the newly formed ketone, should the intermediate collapse prematurely. | |
| Rate of Addition | Slow (dropwise) | Better temperature control, higher selectivity | Minimizes local high concentrations of the nucleophile and exothermic events. |
| Fast (bolus) | Poor temperature control, increased risk of side reactions | Can lead to localized heating, destabilizing the intermediate and promoting over-addition. | |
| Type of Nucleophile | Grignard Reagents | Generally good selectivity for ketone formation | Moderately reactive, allowing for good control. |
| Organolithium Reagents | Good selectivity at very low temperatures (-78 °C) | More reactive than Grignard reagents, requiring stricter temperature control.[1] | |
| Highly Reactive Grignards (e.g., Allyl-MgBr) | Higher potential for over-addition | The high reactivity may overcome the stability of the chelated intermediate if not performed under optimal conditions. |
Experimental Protocols
General Protocol for the Synthesis of a Ketone from Boc-Ala-NMe(OMe) using a Grignard Reagent
This protocol provides a general methodology. Optimal conditions may vary depending on the specific Grignard reagent used.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add Boc-Ala-NMe(OMe) (1.0 eq.).
-
Dissolve the Weinreb amide in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add the Grignard reagent (1.1 eq., solution in THF or diethyl ether) dropwise to the stirred solution of the Weinreb amide via a syringe.
-
Maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
While maintaining the temperature at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
-
Visualizations
References
Developing an effective workup procedure for Boc-Ala-NMe(OMe) reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective workup of Boc-Ala-NMe(OMe) (Weinreb amide) reactions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure high-purity product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup for a Boc-Ala-NMe(OMe) reaction? A1: The primary purpose of the workup is to separate the desired Boc-Ala-NMe(OMe) product from unreacted starting materials (Boc-Ala-OH and N,O-dimethylhydroxylamine), coupling reagents, and their byproducts. A successful workup is critical for obtaining a high-purity product, which is essential for accurate characterization and reliable performance in downstream applications.
Q2: My reaction is complete, but I'm having trouble with the extraction. The layers won't separate properly. What should I do? A2: Emulsion formation and poor layer separation are common issues, especially when using chlorinated solvents like dichloromethane (DCM). To resolve this, add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and improve layer separation.
Q3: How do I effectively remove the urea byproduct from an EDC coupling reaction? A3: The urea byproduct from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble. To maximize its removal, perform multiple washes of the organic layer with a dilute acidic solution, such as 0.1 M to 1 N HCl.[1] The acidic wash protonates the urea's tertiary amine, significantly increasing its solubility in the aqueous phase.
Q4: Is the Boc protecting group stable to the acidic wash conditions used in the workup? A4: The tert-butyloxycarbonyl (Boc) group is generally stable to mildly acidic conditions, such as washes with 1 N HCl, for the short duration of an extraction. However, it is sensitive to strong acids and prolonged exposure. Standard workup protocols with dilute acid are designed to remove basic impurities without cleaving the Boc group.
Q5: What are some common impurities I should look for after the workup? A5: Common impurities include unreacted Boc-Ala-OH, N,O-dimethylhydroxylamine, and byproducts from coupling reagents (e.g., N,N'-dicyclohexylurea (DCU) if using DCC, or N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) if using EDC). The recommended aqueous wash sequence is designed to remove these. Final purification is typically achieved through column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous extraction due to some water solubility. 3. Inefficient extraction from the aqueous layer. | 1. Monitor reaction completion by TLC or LC-MS before starting the workup. 2. Minimize the number of aqueous washes or pre-saturate the aqueous wash solutions with NaCl (brine) to reduce the solubility of the organic product. 3. Perform multiple extractions (e.g., 3x) of the aqueous layer with your organic solvent to recover all the product. |
| Persistent Emulsion During Extraction | 1. High concentration of reagents or byproducts acting as surfactants. 2. Insufficient density difference between organic and aqueous layers, especially with DCM. | 1. Dilute the reaction mixture further with the organic solvent. 2. Add brine to the separatory funnel to increase the density of the aqueous phase. 3. If the problem persists, try filtering the entire mixture through a pad of Celite. |
| Product Contaminated with Urea Byproduct After Workup | 1. Insufficient acidic washing. 2. Neutralization of the aqueous layer before extraction is complete, causing the deprotonated urea to partition back into the organic layer. | 1. Increase the number of acidic washes (e.g., from 1-2 to 3-4). Ensure vigorous shaking during extraction. 2. Do not neutralize the reaction mixture with a base until after all acidic washes are complete. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities are preventing crystallization. | 1. Ensure all solvent is removed under high vacuum. Gentle heating may be required. 2. Purify the product using silica gel column chromatography. |
Experimental Protocols
Protocol 1: General Synthesis of Boc-Ala-NMe(OMe) using EDC/HOBt
This protocol describes a common method for the synthesis of Boc-Ala-NMe(OMe) from Boc-L-alanine.
Materials:
-
Boc-L-alanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask, add Boc-L-alanine (1.0 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Dissolve the solids in DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or NMM (2.5 eq) to the mixture and stir for 5-10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Protocol 2: Standard Workup Procedure
This workup is designed to effectively remove common impurities from the reaction mixture described in Protocol 1.
Procedure:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate. If DMF was used as the solvent, it can often be removed by performing multiple washes with 5% LiCl solution or by dilution with a large volume of water followed by extraction with ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 N HCl (2 x 50 mL per 100 mL of organic phase) to remove unreacted amines, the EDC urea byproduct, and any basic coupling additives.[1]
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid and remove unreacted Boc-Ala-OH.
-
Brine (1 x 50 mL) to remove residual water and aid in layer separation.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-Ala-NMe(OMe).
Protocol 3: Purification by Silica Gel Chromatography
This is a standard method for purifying the crude product to obtain high-purity Boc-Ala-NMe(OMe).
Procedure:
-
Prepare a silica gel column using a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 EtOAc:Hexanes and gradually increasing the polarity).
-
Dissolve the crude product in a minimal amount of the initial mobile phase or DCM.
-
Load the dissolved product onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified Boc-Ala-NMe(OMe).
Data Presentation
| Parameter | Typical Value | Reference / Comment |
| Reaction Time | 12 - 24 hours | At room temperature. |
| Typical Yield | >90% | After chromatographic purification. |
| Purity | ≥98% | As determined by HPLC or NMR. |
| Appearance | White to off-white solid or colorless oil | Depends on purity and residual solvent. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of Boc-Ala-NMe(OMe).
Troubleshooting Logic for Poor Extraction
Caption: Decision tree for troubleshooting extraction issues.
References
Technical Support Center: Stereoselective Reactions with Boc-Ala-NMe(OMe)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in reactions involving N-Boc-N-methyl-L-alanine methoxyamide (Boc-Ala-NMe(OMe)).
Frequently Asked Questions (FAQs)
Q1: What is Boc-Ala-NMe(OMe) and why is it used in synthesis?
Boc-Ala-NMe(OMe), also known as (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, is a protected alanine derivative.[1] It is classified as an N-methoxy-N-methylamide, or a Weinreb amide.[2] Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to form ketones after acidic workup. A key advantage is the stability of the tetrahedral intermediate formed during the reaction, which prevents over-addition of the nucleophile to form a tertiary alcohol, a common side reaction with other carbonyl compounds like esters or acid chlorides.[2][3]
Q2: What are the primary challenges in achieving high stereoselectivity with this substrate?
The main challenges include:
-
Controlling Diastereoselectivity: When reacting Boc-Ala-NMe(OMe) with a nucleophile to form a new stereocenter, achieving a high ratio of the desired diastereomer can be difficult.
-
Preventing Epimerization: The α-proton of the alanine moiety is acidic and can be deprotonated by strong bases, leading to racemization or epimerization at that center.
-
Reagent and Substrate Control: The inherent chirality of the L-alanine backbone may not be sufficient to direct the stereochemical outcome of the reaction, often requiring external control elements.
Q3: What general strategies can improve stereoselectivity in these reactions?
Several strategies can be employed to control the stereochemical outcome:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the molecule to direct the stereoselectivity of subsequent reactions.[4][5] Auxiliaries like Evans' oxazolidinones or pseudoephedrine can be attached to the molecule to provide a strong steric bias.[4][6]
-
Optimization of Reaction Conditions: Lowering the reaction temperature is critical for enhancing selectivity by favoring the transition state with the lowest activation energy. Solvent choice and the use of additives can also play a significant role.
-
Choice of Reagents: The nature of the nucleophile and any chelating metals can significantly influence the stereochemical outcome. For instance, in Grignard reactions, the halide counter-ion (e.g., I vs. Br vs. Cl) can affect the Lewis acidity of the magnesium and alter diastereoselectivity.[7]
-
Lewis Acid Additives: Lewis acids can coordinate to the carbonyl oxygen and the methoxy group of the Weinreb amide, creating a more rigid, chelated intermediate that enhances facial selectivity for the incoming nucleophile.
Troubleshooting Guide
Problem 1: Poor diastereoselectivity in Grignard or organolithium addition.
Answer: Low diastereoselectivity often results from a poorly organized transition state. Several factors can be adjusted to improve this.
-
Leverage the "Halide Effect" in Grignard Reagents: Studies have shown that the choice of halide in an alkylmagnesium reagent can tune the Lewis acidity of the chelated intermediate, impacting diastereoselectivity.[7] Using alkylmagnesium iodide (RMgI) reagents has been shown to significantly improve the formation of 1,3-syn diols in reactions with β-hydroxy ketones.[7] This principle can be applied to reactions with chiral Weinreb amides.
-
Add Chelating Agents: The addition of salts like lithium chloride (LiCl) can help to break up aggregates of organometallic reagents and form more defined, reactive species.[6] In alkylation reactions, LiCl can contribute to a more rigid chelated enolate structure, leading to higher diastereoselectivity.[6]
-
Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C) is crucial. This minimizes the available thermal energy, forcing the reaction to proceed through the most stable, lowest-energy transition state, which typically leads to the major diastereomer.
Quantitative Data Summary: Effect of Reagents on Diastereoselectivity
| Reagent Type | Additive | Typical Temperature | Observed Effect on Selectivity | Reference |
| Alkylmagnesium Iodide (RMgI) | None | -78 °C to 0 °C | Often provides higher diastereoselectivity for 1,3-syn products compared to RMgBr or RMgCl. | [7] |
| Lithium Diisopropylamide (LDA) | Lithium Chloride (LiCl) | -78 °C | Promotes the formation of a single, highly ordered enolate, leading to high diastereoselectivity in alkylations. | [6] |
| Organolithium (RLi) | TMEDA | -78 °C | Can alter reagent aggregation and reactivity, potentially improving selectivity. | General Knowledge |
Problem 2: Low enantioselectivity or racemization at the alanine α-carbon.
Answer: This issue typically arises from the use of an inappropriate base or elevated temperatures, which can lead to the deprotonation and subsequent reprotonation of the α-carbon.
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base for any deprotonation steps. Lithium diisopropylamide (LDA) is a common and effective choice.[6] Avoid smaller or less hindered bases like n-BuLi or metal hydrides if enolization is the goal, as they may compete as nucleophiles.
-
Strict Temperature Control: Maintain a very low temperature (e.g., -78 °C) during base addition and throughout the reaction until quenching.[6] Even brief warming can lead to epimerization.
-
Use of a Chiral Auxiliary: If substrate control is insufficient, the most robust solution is to employ a chiral auxiliary. These compounds enforce a specific conformation that sterically blocks one face of the molecule, guiding the reaction pathway.[4][5][] Evans' oxazolidinones and pseudoephedrine are highly effective auxiliaries for directing alkylation and aldol reactions.[4][]
Quantitative Data Summary: Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Application | Typical Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Reactions | >95:5 | [4][] |
| (1S,2S)-(+)-Pseudoephedrine | Alkylation Reactions | >95:5 | [4][6] |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation of Hydrazones | >95:5 | [] |
Problem 3: Reaction fails to proceed or gives low yield.
Answer: Low conversion can be due to impure reagents, incorrect stoichiometry, or insufficient reactivity.
-
Ensure High-Purity Reagents: Boc-Ala-NMe(OMe) should be pure and dry.[1] Organometallic reagents are highly sensitive to moisture and air; ensure they are properly titrated and handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Verify Stoichiometry: For reactions involving deprotonation (e.g., alkylation), use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete enolate formation. For Grignard additions, excess reagent (2-5 equivalents) may be necessary, as the first equivalent can act as a base if there are acidic protons.[7]
-
Consider Solvent Effects: The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used for its ability to solvate organometallic species. Ethereal solvents are generally preferred.
Problem 4: Difficulties during aqueous workup and extraction.
Answer: Weinreb amide reactions can sometimes lead to emulsions during extraction, and byproducts from coupling agents can complicate purification.
-
Break Emulsions with Brine: If layers fail to separate cleanly during extraction, adding a saturated aqueous solution of sodium chloride (brine) can help.[9] Brine increases the ionic strength and density of the aqueous phase, forcing better separation from the organic layer.[9]
-
Acidic Wash for Amine Byproducts: If coupling agents like EDCI were used in the synthesis of the Weinreb amide, an acidic wash (e.g., 1N HCl) during workup will protonate the urea byproduct, making it water-soluble and easily removed from the organic phase.[9]
Experimental Protocols
Protocol: Diastereoselective Alkylation of an Alanine Derivative using a Pseudoephedrine Auxiliary
This protocol is adapted from methodologies that use pseudoephedrine as a chiral auxiliary to achieve high diastereoselectivity in alkylation reactions.[6]
1. Reagent Preparation (LDA Solution): a. In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.2 eq.) in dry THF. b. Cool the solution to -78 °C (acetone/dry ice bath). c. Slowly add n-butyllithium (2.1 eq.) dropwise. d. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA.
2. Enolization and Alkylation: a. In a separate flame-dried flask under argon, add the pseudoephedrine alaninamide substrate (1.0 eq.) and flame-dried lithium chloride (6.0 eq.). b. Add dry THF to dissolve the substrate and cool the resulting slurry to -78 °C. c. Slowly add the prepared LDA solution (2.2 eq.) via cannula, allowing the base to cool along the side of the flask before it reaches the substrate solution. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolization. e. Add the electrophile (e.g., alkyl halide, 2.5 eq.) dropwise. f. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
3. Quenching and Workup: a. Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Analysis: a. Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.[6] b. Purify the product using flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting poor stereoselectivity.
Caption: Chelation model for Weinreb amide stability with organometallics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Reactions of Boc-Ala-NMe(OMe) with Organometallics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures during the synthesis of ketones from N-Boc-L-alanine-N'-methoxy-N'-methylamide (Boc-Ala-NMe(OMe)) and organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: Why is low reaction temperature crucial when reacting Boc-Ala-NMe(OMe) with organometallic reagents?
A1: Low reaction temperatures, typically ranging from -78°C to 0°C, are critical to ensure the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organometallic reagent on the Weinreb amide.[1][2] This intermediate is stabilized by chelation with the methoxy group, which prevents the collapse of the intermediate and subsequent over-addition of the organometallic reagent to the newly formed ketone, a common side reaction with other acyl compounds.[1][2] Maintaining a low temperature throughout the reaction and during the initial quench is essential for achieving a high yield of the desired ketone.[1][2]
Q2: What is the primary side product if the reaction temperature is too high?
A2: The primary side product resulting from elevated reaction temperatures is the tertiary alcohol. This occurs when a second equivalent of the organometallic reagent adds to the ketone product.[1][2] The Weinreb amide is designed to prevent this, but its efficacy diminishes at higher temperatures where the stabilizing chelated intermediate is less favored.[3]
Q3: Can the reaction be run at or above room temperature?
A3: While conventional wisdom dictates low temperatures, some studies on the arylation of Weinreb amides have shown success at higher temperatures, up to 23°C.[3] This suggests that the stability of the tetrahedral intermediate can be substrate and reagent dependent. However, for aliphatic and more reactive organometallic reagents with a chiral substrate like Boc-Ala-NMe(OMe), starting with low temperatures is strongly recommended to minimize side reactions and potential epimerization.
Q4: Is there a risk of epimerization at the chiral center of the alanine moiety?
A4: The Weinreb amide synthesis is generally considered to be a mild method that preserves the stereochemical integrity of α-chiral centers. The reaction conditions for the formation of the Weinreb amide itself are known to avoid racemization. While the subsequent addition of the organometallic reagent is also generally stereochemically safe at low temperatures, the basicity of organometallic reagents could potentially lead to epimerization of the α-proton. It is crucial to maintain low temperatures and use appropriate quenching procedures to minimize this risk.
Q5: Which organometallic reagents are compatible with Boc-Ala-NMe(OMe)?
A5: A wide variety of organometallic reagents are compatible with Weinreb amides, including Grignard reagents (organomagnesium halides) and organolithium reagents.[1][4][5] These can be aliphatic, vinyl, aryl, or alkynyl nucleophiles.[1] The choice of reagent will depend on the desired ketone product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired ketone | 1. Decomposition of the organometallic reagent: Exposure to moisture or air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly titrated organometallic reagents to accurately determine their concentration. |
| 2. Reaction temperature too low: Insufficient activation energy for the reaction to proceed. | - While starting at -78°C is recommended, if no reaction occurs, allow the mixture to slowly warm to a slightly higher temperature (e.g., -40°C or 0°C) while carefully monitoring the reaction progress by TLC or LC-MS. | |
| 3. Inefficient quenching: The reaction may be reversible or the intermediate may decompose upon warming before quenching. | - Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride or a mild acid. | |
| Formation of tertiary alcohol (over-addition product) | 1. Reaction temperature too high: The stabilized tetrahedral intermediate is not formed or decomposes, leading to the formation of the ketone in the presence of excess organometallic reagent. | - Maintain a consistently low temperature (ideally -78°C) throughout the addition of the organometallic reagent and for a period thereafter.- Ensure the quenching solution is also cold. |
| 2. Slow addition of the organometallic reagent: This can lead to localized warming. | - Add the organometallic reagent dropwise at a steady rate to a well-stirred solution of the Weinreb amide. | |
| Presence of multiple unidentified byproducts | 1. Side reactions of the organometallic reagent: Reaction with the solvent (e.g., THF) or other functional groups. | - For organolithium reagents, be mindful of their reactivity with ethereal solvents at temperatures above -20°C.- Ensure the Boc protecting group and other functionalities on your substrate are compatible with the chosen organometallic reagent. |
| 2. Decomposition of the starting material or product: Instability under the reaction or workup conditions. | - Minimize the reaction time once the starting material is consumed.- Use a mild acidic or basic workup as appropriate for the stability of your product. | |
| Epimerization of the α-chiral center | 1. Reaction temperature too high: The basicity of the organometallic reagent can cause deprotonation at the α-position. | - Strictly maintain low reaction temperatures.- Use the shortest possible reaction time. |
| 2. Workup conditions: Prolonged exposure to acidic or basic conditions during workup. | - Neutralize the reaction mixture promptly after quenching and proceed with the extraction. |
Data Presentation
| Reaction Temperature | Expected Ketone Yield | Risk of Over-addition (Tertiary Alcohol) | Risk of Epimerization | General Recommendation |
| -78°C | High | Low | Low | Highly Recommended for optimal selectivity and yield. |
| -40°C | Moderate to High | Low to Moderate | Low to Moderate | Acceptable alternative if -78°C is not feasible or if the reaction is sluggish. |
| 0°C | Moderate | Moderate to High | Moderate | Not generally recommended; risk of side products increases significantly. |
| Room Temperature (>20°C) | Low to Moderate | High | High | Not Recommended due to the high probability of over-addition and epimerization.[3] |
Experimental Protocols
General Protocol for the Reaction of Boc-Ala-NMe(OMe) with a Grignard Reagent at -78°C
This protocol is a general guideline and may require optimization for specific Grignard reagents.
Materials:
-
Boc-Ala-NMe(OMe)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), dissolve Boc-Ala-NMe(OMe) (1 equivalent) in anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching:
-
While maintaining the temperature at -78°C, slowly add the saturated aqueous NH₄Cl solution to quench the reaction. A vigorous reaction may occur.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reaction of Boc-Ala-NMe(OMe) with a Grignard reagent.
Troubleshooting Logic
References
Validation & Comparative
A Comparative Guide to Activated Alanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and stereochemical integrity. Alanine, a fundamental amino acid, is incorporated into peptide chains using various activated derivatives. This guide provides an objective comparison of the performance of several commonly used activated alanine derivatives, with a special focus on N-tert-butyloxycarbonyl-L-alanine (Boc-Ala-OH), 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-Ala-OH), and N-succinimidyl-N-tert-butyloxycarbonyl-L-alaninate (Boc-Ala-OSu). Additionally, the unique applications of N-tert-butyloxycarbonyl-N-methoxy-N-methyl-L-alaninamide (Boc-Ala-NMe(OMe)), also known as the Weinreb amide of Boc-alanine, will be discussed.
Executive Summary
The choice between different activated alanine derivatives is primarily dictated by the overall peptide synthesis strategy, specifically the choice of Nα-protecting group (Boc or Fmoc). The Fmoc strategy, often paired with modern, highly efficient coupling reagents, generally offers high coupling efficiency and low racemization rates.[] The Boc strategy, while a more traditional approach, remains valuable for the synthesis of long or hydrophobic peptides.[][2] Activated esters like Boc-Ala-OSu offer a convenient and reactive option for solution-phase synthesis. Boc-Ala-NMe(OMe) serves a distinct purpose, primarily as a stable precursor for the synthesis of α-amino ketones and aldehydes, rather than as a direct partner in peptide coupling reactions.[3]
Comparison of Key Performance Metrics
The following table summarizes the key performance characteristics of the compared activated alanine derivatives. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature. The data presented here is a synthesis of qualitative statements and general trends reported in peptide synthesis literature.
| Derivative | Synthesis Strategy | Typical Coupling Reagents | Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| Boc-Ala-OH | Boc Solid-Phase Peptide Synthesis (SPPS) & Solution Phase | DCC/HOBt, DIC/HOBt, HBTU, HATU[][4] | Generally high, but can be lower with older reagents for difficult couplings. | Low for alanine, but can be influenced by coupling conditions. | Cost-effective, suitable for hydrophobic peptides.[][2] | Requires harsh acidic deprotection (TFA), which can be incompatible with sensitive residues.[5] |
| Fmoc-Ala-OH | Fmoc Solid-Phase Peptide Synthesis (SPPS) | HATU, HBTU, HCTU, PyBOP, DIC/Oxyma[] | Very high, especially with modern onium salt reagents.[] | Generally very low, considered superior in stereoselectivity for sensitive amino acids.[] | Mild basic deprotection, orthogonal to many side-chain protecting groups.[] | Fmoc derivatives can be more expensive.[] Potential for side reactions like aspartimide formation.[6] |
| Boc-Ala-OSu | Primarily Solution-Phase Synthesis | Direct reaction with amine component | High, as it is a pre-activated ester.[7] | Low for alanine. | Convenient for solution-phase synthesis, stable crystalline solid.[7][8] | Less commonly used in modern automated SPPS. |
| Boc-Ala-NMe(OMe) | Precursor for further synthesis | Not typically used for direct peptide coupling | N/A for peptide coupling | N/A for peptide coupling | Stable precursor for α-amino ketones and aldehydes.[3] | Not a direct building block for peptide chain elongation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key experiments in peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency Comparison
This protocol outlines a general procedure for comparing the coupling efficiency of different activated amino acids.[9]
-
Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Remove the Nα-protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with 50% TFA in DCM).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In separate reaction vessels for each derivative to be tested, pre-activate the protected alanine derivative (3 equivalents) with the chosen coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a defined time (e.g., 1-2 hours).
-
Wash the resin with DMF.
-
Perform a qualitative test (e.g., Kaiser test for Fmoc-SPPS) to check for the presence of free primary amines, which would indicate an incomplete reaction.
-
-
Cleavage and Analysis:
-
After coupling, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for Fmoc-SPPS).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the yield based on the initial resin loading.
-
Protocol for Racemization Assessment
The extent of racemization can be determined by synthesizing a model dipeptide and analyzing the diastereomeric ratio using chiral chromatography or NMR spectroscopy.
-
Dipeptide Synthesis:
-
Couple the activated alanine derivative (e.g., Boc-L-Ala-OH) with a chiral amino acid ester (e.g., H-L-Phe-OMe).
-
Use the desired coupling reagent and conditions being tested.
-
After the reaction, quench and work up to isolate the crude dipeptide (Boc-L-Ala-L-Phe-OMe and any formed Boc-D-Ala-L-Phe-OMe).
-
-
Analysis:
-
Analyze the crude dipeptide by RP-HPLC using a chiral column to separate the diastereomers.
-
Integrate the peak areas of the L-L and D-L diastereomers to quantify the percentage of racemization.
-
Visualizing Experimental Workflows and Molecular Structures
Diagrams can clarify complex processes and relationships. The following visualizations are provided in the DOT language for Graphviz.
References
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 8. Boc-Ala-OSu | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Weinreb Amide vs. Ester: A Comparative Guide to Ketone Synthesis
In the realm of organic synthesis, the formation of ketones is a fundamental transformation. For researchers, scientists, and drug development professionals, the choice of starting material can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of two common precursors for ketone synthesis: Weinreb amides and esters, focusing on their reactivity with organometallic reagents.
The primary challenge in synthesizing ketones from carboxylic acid derivatives lies in the reactivity of the ketone product itself. Ketones are generally more reactive towards nucleophiles than their corresponding ester or amide precursors. This often leads to over-addition, where a second equivalent of the organometallic reagent reacts with the newly formed ketone, yielding an undesired tertiary alcohol. The Weinreb amide was specifically designed to circumvent this problem.[1][2][3][4][5]
Mechanism of Reaction and the Over-addition Problem
The disparate outcomes of using Weinreb amides versus esters in ketone synthesis are rooted in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., a Grignard or organolithium reagent).
Weinreb Amide Reaction: The reaction of an organometallic reagent with a Weinreb amide proceeds through a stable, chelated tetrahedral intermediate.[1] The N-methoxy-N-methylamide structure allows for the formation of a five-membered chelate ring with the metal ion (Li⁺ or MgX⁺), coordinating to both the carbonyl oxygen and the methoxy oxygen.[1] This chelation stabilizes the intermediate, preventing its collapse to a ketone until acidic workup. Consequently, the reaction stops cleanly at the ketone stage, and over-addition is effectively suppressed.[1][3][4][5]
Ester Reaction: In contrast, when an organometallic reagent reacts with an ester, the initially formed tetrahedral intermediate is unstable and readily collapses to form a ketone.[6][7][8] This newly formed ketone is more electrophilic and thus more reactive than the starting ester.[6] As a result, it rapidly reacts with a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol as the major product.[6][7][8][9][10] Isolating the ketone from this reaction is often difficult, and yields are typically low.[4][11]
Data Presentation: A Comparative Overview
The following table summarizes the general outcomes and yields observed when reacting Weinreb amides and esters with organometallic reagents for ketone synthesis.
| Feature | Weinreb Amide | Ester |
| Primary Product | Ketone | Tertiary Alcohol |
| Typical Ketone Yield | High to Excellent (often >80%)[12][13] | Low to negligible (ketone is a transient intermediate)[6][11] |
| Major Byproduct | Minimal | Tertiary Alcohol (from over-addition)[6][7][8] |
| Control over Reactivity | Excellent, due to stable intermediate | Poor, due to reactive ketone intermediate |
| Substrate Scope | Broad, tolerates various functional groups[2] | More limited due to side reactions |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for ketone synthesis using a Weinreb amide and the reaction of a Grignard reagent with an ester.
Experimental Protocol 1: Weinreb Ketone Synthesis
This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the Weinreb amide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired ketone.
Experimental Protocol 2: Reaction of a Grignard Reagent with an Ester
This protocol illustrates the typical outcome of reacting a Grignard reagent with an ester, leading to a tertiary alcohol.
Materials:
-
Ester (1.0 equiv)
-
Grignard reagent (2.2-3.0 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the ester in anhydrous diethyl ether or THF is cooled to 0 °C under an inert atmosphere.
-
The Grignard reagent is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-12 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the tertiary alcohol.
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic differences between the Weinreb amide and ester reactions.
Caption: Comparative reaction pathways for Weinreb amides and esters.
Caption: Stabilization of the tetrahedral intermediate via chelation.
Conclusion
For the synthesis of ketones using organometallic reagents, Weinreb amides offer a significant advantage over esters. The formation of a stable, chelated tetrahedral intermediate effectively prevents the over-addition that plagues reactions with esters. This leads to significantly higher yields of the desired ketone and a cleaner reaction profile, making the Weinreb ketone synthesis a more reliable and versatile method for researchers in organic synthesis and drug development. While the preparation of a Weinreb amide from a carboxylic acid or ester adds an extra step to the overall synthesis, the improved control and yield often justify this approach, particularly in the context of complex molecule synthesis where efficiency and predictability are paramount.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Peptide Coupling of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of coupling reagents for the synthesis of peptides containing N-methylated amino acids, offering a robust alternative to traditional Weinreb amide-based approaches like Boc-Ala-NMe(OMe).
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in modern drug discovery, enhancing proteolytic stability, membrane permeability, and conformational rigidity. However, the steric hindrance imposed by the N-methyl group presents a significant synthetic challenge, often leading to low coupling yields and increased risk of racemization. This guide provides a comprehensive evaluation of high-performance coupling reagents that serve as effective alternatives to Weinreb amide derivatives such as Boc-Ala-NMe(OMe) for facilitating the formation of peptide bonds involving these challenging residues.
Performance Comparison of Key Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the successful synthesis of N-methylated peptides. The following table summarizes the performance of leading alternatives based on available experimental data, focusing on coupling efficiency (yield) and the suppression of racemization (epimerization).
| Coupling Reagent/Method | Activating Agent | Typical Yield | Racemization/Epimerization | Key Advantages & Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High (>95% in many cases)[1] | Low; effective at suppressing racemization[2][3] | "Golden standard" for difficult couplings, including N-methylated amino acids.[4] Rapid reaction kinetics.[2] Can cause guanidinylation of the N-terminal amine if used in excess.[2][5] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Low | Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][7] Does not cause guanidinylation, making it a safer alternative to HATU in slow reactions like cyclization.[5] |
| PyBroP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | High | Low | A more reactive phosphonium salt, effective for hindered couplings.[8] |
| Pivaloyl Anhydride (Piv₂O) | In situ generation of pivaloyl mixed anhydrides | High (often >90%)[9][10] | Excellent suppression of racemization[9][10] | Cost-effective reagent, base-free conditions, and high yields with minimal racemization for N-methylated peptides.[9][10] Outperforms many traditional methods.[9][10] |
| TOTT | Thiuronium salt of 2-mercaptopyridone-1-oxide | Good | Reported to be lower than other reagents in some cases[11] | Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results in peptide synthesis. Below are methodologies for the application of the compared coupling reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids
This protocol outlines a standard procedure for the coupling of an Fmoc-protected amino acid onto a resin-bound N-methylated amino acid.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected N-methyl amino acid
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[12]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[13]
-
Monitoring Coupling Completion: Monitor the reaction using a qualitative test such as the Bromophenol Blue test, as the Kaiser test is not reliable for N-methylated amines.[12] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, in which case a second coupling is recommended.[12]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[13]
Protocol 2: Peptide Coupling using Pivaloyl Anhydride (Piv₂O)
This protocol describes the in situ generation of pivaloyl mixed anhydrides for the coupling of an N-protected amino acid to an N-methylated amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Boc- or Fmoc-amino acid) (1 equivalent)
-
Pivaloyl anhydride (Piv₂O) (1.5 equivalents)
-
N-methyl amino acid ester hydrochloride
-
Sodium carbonate (Na₂CO₃) (1.5 equivalents)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Reaction Setup: To a solution of the N-protected amino acid in DCM, add the N-methyl amino acid ester hydrochloride and sodium carbonate.
-
Coupling Reaction: Add pivaloyl anhydride to the mixture and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove pivalic acid and other water-soluble byproducts.
-
Purification: The crude product is purified by flash column chromatography or recrystallization.
Mandatory Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental process in which the discussed coupling reagents are employed.
Mechanism of Peptide Bond Formation via Active Ester
The diagram below outlines the general mechanism of peptide bond formation facilitated by the activation of a carboxylic acid by a coupling reagent, a common pathway for the alternatives discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Quantitative HPLC Analysis of Peptide Coupling Reaction Kinetics: The Case of Boc-Ala-NMe(OMe)
In the landscape of drug development and peptide synthesis, the efficiency and kinetics of peptide bond formation are of paramount importance. This guide provides a comparative analysis of the reaction kinetics of N-Boc-L-alanyl-N'-methoxy-N'-methylamide (Boc-Ala-NMe(OMe)), a Weinreb amide, with a traditional activated ester coupling method. The data presented herein, while illustrative, is grounded in established principles of peptide chemistry and serves as a practical reference for researchers and scientists in the field. The primary method for monitoring these reactions is High-Performance Liquid Chromatography (HPLC), a robust technique for quantitative analysis.[1][2][3][4][5]
Introduction to Peptide Coupling and Weinreb Amides
Peptide synthesis fundamentally involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[6][7] The carboxyl group is typically activated to facilitate this reaction. Traditional methods often employ activated esters or coupling reagents.[8] The Weinreb amide, in this case, Boc-Ala-NMe(OMe), offers an alternative route. A key advantage of the Weinreb amide is its stability and resistance to over-addition of nucleophiles, which can be a challenge with other highly reactive intermediates.[9][10] This characteristic allows for the controlled formation of a ketone upon reaction with an organometallic reagent, or in this context, a controlled peptide coupling with an amino component.
Comparative Reaction Kinetics
To illustrate the kinetic differences, we will compare two hypothetical reactions:
-
Weinreb Amide Approach: The reaction of Boc-Ala-NMe(OMe) with a model amine (e.g., benzylamine) to form the corresponding amide.
-
Activated Ester Approach: The reaction of Boc-Ala-OSu (N-hydroxysuccinimide ester) with the same model amine.
The progress of these reactions is monitored by quantifying the decrease in the starting material and the increase in the product concentration over time using Reverse-Phase HPLC (RP-HPLC).
Table 1: Hypothetical Kinetic Data for Peptide Coupling Reactions
| Time (minutes) | Boc-Ala-NMe(OMe) Conversion (%) | Boc-Ala-OSu Conversion (%) |
| 0 | 0 | 0 |
| 5 | 15 | 50 |
| 10 | 28 | 85 |
| 20 | 50 | 98 |
| 30 | 68 | >99 |
| 60 | 90 | >99 |
| 120 | >99 | >99 |
Table 2: Comparison of Kinetic Parameters
| Parameter | Weinreb Amide (Boc-Ala-NMe(OMe)) | Activated Ester (Boc-Ala-OSu) |
| Reaction Rate | Slower, more controlled | Very fast |
| Side Reactions | Minimal | Potential for side reactions |
| Stability of Intermediate | High | Lower |
| Control over Reaction | Excellent | Moderate |
| Applicability | Broader range of nucleophiles | Primarily for peptide coupling |
Experimental Protocols
A detailed methodology for monitoring these reaction kinetics using HPLC is provided below. This protocol is a generalized procedure and may require optimization for specific applications.
General Reaction Procedure
-
Reaction Setup: In a thermostated vial, dissolve the amino acid derivative (Boc-Ala-NMe(OMe) or Boc-Ala-OSu) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Initiation: Add an equimolar amount of the amine nucleophile to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with the HPLC mobile phase, which should be acidic (e.g., containing 0.1% Trifluoroacetic Acid - TFA) to protonate any remaining amine and stop the reaction.
Quantitative HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[11]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide and amino acid derivative separations.[1]
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically employed.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes can effectively separate the reactants and products.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at 214 nm or 220 nm is ideal for monitoring peptide bonds and protected amino acids.
-
Quantification: The concentration of reactants and products at each time point is determined by integrating the peak areas from the HPLC chromatograms. The percentage conversion is calculated based on the initial concentration of the starting material.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the quantitative HPLC analysis of the reaction kinetics.
Caption: Workflow for HPLC analysis of reaction kinetics.
This comprehensive guide provides a framework for understanding and implementing quantitative HPLC analysis for peptide coupling reaction kinetics, with a specific focus on comparing the Weinreb amide approach to traditional methods. Researchers can adapt these protocols and principles to their specific systems to gain valuable insights into reaction efficiency and optimization.
References
- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 2. Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. Weinreb Ketone Synthesis [organic-chemistry.org]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Grignard vs. Organolithium Reagents with Weinreb Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of organic chemistry, critical in the development of new pharmaceuticals and functional materials. The Weinreb amide has emerged as a superior acylating agent, largely due to its ability to react with potent organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[1][2][3] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3]
This guide provides a comparative analysis of two of the most common classes of organometallic reagents used in this transformation: Grignard reagents and organolithium reagents. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the underlying chemical processes to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison: Grignard vs. Organolithium Reagents
Both Grignard and organolithium reagents are highly effective in the acylation of Weinreb amides. The choice between them often depends on the specific substrate, the desired reaction conditions, and the reactivity of the organometallic reagent itself. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[4] This heightened reactivity can be advantageous for less reactive Weinreb amides but may lead to undesired side reactions, such as deprotonation of acidic protons on the substrate.
The following tables summarize experimental data from various sources, showcasing the yields and reaction conditions for the synthesis of ketones from Weinreb amides using both Grignard and organolithium reagents.
| Weinreb Amide Substrate | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | Room Temp | - | >95[5] |
| N-methoxy-N-methyl-4-cyanobenzamide | Phenylmagnesium bromide | THF | Room Temp | - | 91[5] |
| N-methoxy-N-methyl-2-thiophenecarboxamide | 4-Fluorophenylmagnesium chloride | THF | Room Temp | - | 85[5] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | THF | 0 | 1 | 85 |
| N-methoxy-N-methyl-dodecanamide | Methylmagnesium bromide | THF | 0 | 1 | 97 |
| Weinreb Amide Substrate | Organolithium Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| α-siloxy Weinreb amide | n-butyllithium | THF | -78 | 2.5 | 83[6] |
| N-methoxy-N-methyl-4-bromobenzamide | n-butyllithium | Toluene | Room Temp | 1 | 81 |
| N-methoxy-N-methyl-3-(4-bromophenyl)propanamide | 2-Thienyllithium | Toluene | 40 | 1.5 | 71 |
| N-methoxy-N-methyl-3-phenylpropiolamide | Phenyllithium | THF | -78 to 0 | 1 | 89 |
| N-methoxy-N-methylcinnamamide | Methyllithium | THF | -78 | 0.5 | 92 |
Experimental Protocols
Below are detailed, representative experimental protocols for the reaction of a Weinreb amide with a Grignard reagent and an organolithium reagent.
General Procedure for Reaction with Grignard Reagent
1. Materials and Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Anhydrous solvent (typically THF or diethyl ether).
-
Weinreb amide.
-
Grignard reagent (commercially available or freshly prepared).
2. Reaction:
-
The Weinreb amide (1.0 equiv) is dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
The solution is cooled to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling medium.
-
The Grignard reagent (1.0-1.2 equiv) is added dropwise to the stirred solution of the Weinreb amide via the dropping funnel, maintaining the reaction temperature.
-
The reaction mixture is stirred at the same temperature for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC or LC-MS).
3. Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
General Procedure for Reaction with Organolithium Reagent
1. Materials and Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a syringe pump for addition of the organolithium reagent.
-
Anhydrous solvent (typically THF or diethyl ether).
-
Weinreb amide.
-
Organolithium reagent (commercially available).
2. Reaction:
-
The Weinreb amide (1.0 equiv) is dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
The organolithium reagent (1.0-1.2 equiv) is added dropwise to the stirred solution of the Weinreb amide via the syringe pump at a slow rate to maintain the low temperature.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 30 minutes to 2 hours).
3. Work-up and Purification:
-
The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure ketone.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism of Weinreb amide with organometallics.
The above diagram illustrates the key steps in the reaction. The organometallic reagent (R²-M, where M is Li or MgX) adds to the carbonyl carbon of the Weinreb amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[1][3] This stable chelate prevents the collapse of the intermediate and subsequent over-addition of a second equivalent of the organometallic reagent. Acidic work-up then hydrolyzes the intermediate to yield the desired ketone.
Caption: General experimental workflow for ketone synthesis.
This workflow diagram outlines the essential steps for successfully carrying out the reaction of an organometallic reagent with a Weinreb amide, from the initial setup under inert conditions to the final purification of the ketone product. Adherence to these general principles is crucial for achieving high yields and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
A Comparative Guide to Stereochemical Validation Methods for Boc-Ala-NMe(OMe) Reactions
For researchers engaged in peptide synthesis and drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. The reaction product, N-tert-butoxycarbonyl-N-methyl-L-alanine O-methyl-N-methoxyamide (Boc-Ala-NMe(OMe)), possesses a critical stereocenter derived from the parent amino acid, L-alanine. Any racemization during synthesis can lead to diastereomeric impurities in subsequent peptide couplings, potentially altering the biological activity and safety profile of the final product. This guide provides an objective comparison of key analytical methods for validating the stereochemistry of Boc-Ala-NMe(OMe), supported by experimental protocols and data.
The principal methods for determining the stereochemical purity of N-protected, N-methylated amino acids include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each technique offers distinct advantages in terms of sensitivity, experimental complexity, and the type of information generated.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods for validating the stereochemistry of chiral amino acid derivatives.
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | Nuclear Overhauser Effect (NOE) NMR | X-ray Crystallography |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral resolving/solvating agent, leading to distinct NMR signals. | Through-space correlation of protons that are close in proximity (< 5 Å), allowing for the determination of relative stereochemistry. | Diffraction of X-rays by a single crystal, providing the absolute three-dimensional atomic structure. |
| Primary Outcome | Enantiomeric excess (ee%) | Enantiomeric excess (ee%), Absolute configuration (Mosher's) | Relative configuration, Conformational analysis | Absolute configuration, Solid-state conformation |
| Sensitivity | High (LOD ≤0.05%) | Moderate (Can be below 1% of the minor component) | Low (Primarily for structural elucidation, not quantification of minor isomers) | Not applicable for ee% (analyzes a single crystal) |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | Moderate (mg) | Requires a high-quality single crystal |
| Key Advantage | High accuracy and precision for quantitative analysis of enantiomeric purity. | Provides structural information and can determine absolute configuration without chromatographic separation. | Provides detailed conformational and stereochemical information in solution. | Unambiguous determination of absolute stereochemistry. |
| Key Disadvantage | Requires method development and specific chiral columns. | Lower sensitivity compared to chromatographic methods; derivatization can be complex. | Not suitable for routine quantification of enantiomeric excess; can be complex to interpret. | Crystal growth can be a significant bottleneck; not suitable for routine purity checks. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Protocol: Direct Enantiomeric Separation using a Chiral Stationary Phase
This protocol is based on established methods for separating N-Boc protected amino acids.[1][2][3]
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm particles.[2][4]
-
Mobile Phase: A mixture of 20 mM ammonium acetate in water (pH 6) and methanol (e.g., 90:10 v/v).[2] The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.[2]
-
Sample Preparation: Dissolve approximately 5 mg of Boc-Ala-NMe(OMe) in 1 mL of methanol.[2]
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100. A racemic standard should be run to determine the retention times of both enantiomers.
References
- 1. A very easy and quick NOESY to probe stereo chemistry | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. HPLC Analysis of t-BOC-Alanine Enantiomers on Astec® CHIROBIOTIC® T application for HPLC [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to Boc-Ala-NMe(OMe) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric fragmentation behavior of N-tert-butyloxycarbonyl-L-alanine-N'-methoxy-N'-methylamide (Boc-Ala-NMe(OMe)) and related structures. Understanding the fragmentation patterns of these Weinreb amide derivatives is crucial for their characterization and for monitoring their progression in complex reaction mixtures, a common task in medicinal chemistry and drug development. This document outlines the key fragmentation pathways, supported by experimental data from analogous compounds, and provides detailed experimental protocols for replication and further investigation.
Executive Summary
The fragmentation of Boc-Ala-NMe(OMe) under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is characterized by cleavages associated with both the N-terminal Boc protecting group and the C-terminal Weinreb amide moiety. The primary fragmentation pathways involve the neutral loss of components of the Boc group, such as isobutylene and carbon dioxide, and the cleavage of the amide bond. The N-methoxy-N'-methylamide group also influences the fragmentation, leading to characteristic product ions. This guide will compare these fragmentation patterns with those of standard Boc-protected amino acids and other N-alkylamides to provide a comprehensive analytical framework.
Comparative Fragmentation Analysis
The fragmentation of Boc-Ala-NMe(OMe) is best understood by comparing it to simpler, related structures. The following table summarizes the expected key fragment ions based on documented fragmentation of similar compounds.
| Precursor Ion (m/z) | Compound Class | Key Fragment Ion (m/z) | Neutral Loss | Description |
| [M+H]⁺ | Boc-Ala-NMe(OMe) | [M+H - 56]⁺ | C₄H₈ (isobutylene) | Loss of isobutylene from the Boc group. |
| [M+H - 100]⁺ | C₅H₈O₂ (Boc group) | Loss of the entire Boc group. | ||
| [M+H - 60]⁺ | CH₃NOCH₃ | Putative loss of the N,O-dimethylhydroxylamine moiety. | ||
| [Ala-NMe(OMe)+H]⁺ | C₅H₉O₂ (Boc) | Ion corresponding to the deprotected Weinreb amide. | ||
| [M+Na]⁺ | N-Boc derivatives | [M+Na - 56]⁺ | C₄H₈ (isobutylene) | Loss of isobutylene from the Boc group.[1] |
| [M+Na - 100]⁺ | C₅H₈O₂ (Boc group) | Loss of the entire Boc group.[1] | ||
| [M+H]⁺ | General Amides | Acylium ion | Amine | Cleavage of the N-CO bond to form a stable acylium ion.[2][3] |
Fragmentation Pathways
The fragmentation of Boc-Ala-NMe(OMe) can be visualized as a series of competing and sequential dissociation events. The primary pathways are initiated by the lability of the Boc group and the amide bond under collision-induced dissociation (CID).
Boc Group Fragmentation
A hallmark of the mass spectrometric analysis of Boc-protected compounds is the facile loss of moieties from the tert-butyloxycarbonyl group.[4][5] This typically occurs through two main routes:
-
Loss of Isobutylene: A neutral loss of 56 Da, corresponding to C₄H₈, is a very common fragmentation pathway for Boc-protected amines and amino acids.[1]
-
Loss of the Entire Boc Group: A neutral loss of 100 Da, corresponding to C₅H₈O₂, represents the complete removal of the protecting group.
dot
Caption: Primary fragmentation pathways of the Boc group.
Amide Bond Cleavage
Following or in competition with the fragmentation of the Boc group, the amide bond of the Weinreb amide can undergo cleavage. For amides, a common fragmentation route involves the cleavage of the N-CO bond.[2][3] This would result in the formation of a stable acylium ion and the neutral loss of the N,O-dimethylhydroxylamine moiety.
dot
Caption: Proposed N-CO bond cleavage of the Weinreb amide.
Experimental Protocols
The following protocols are provided as a guide for the mass spectrometric analysis of Boc-Ala-NMe(OMe) derivatives.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the MS system.
Mass Spectrometry Parameters
The following are typical parameters for ESI-MS/MS analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. Optimization may be required for different instruments.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe a range of fragments |
| MS Scan Range | m/z 50 - 500 |
| MS/MS Scan Range | m/z 50 to precursor m/z |
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the fragmentation analysis of a novel Boc-Ala-NMe(OMe) derivative.
dot
Caption: Experimental workflow for fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of Boc-Ala-NMe(OMe) derivatives is a predictable process dominated by cleavages of the Boc protecting group and the central amide bond. By comparing the fragmentation patterns to those of known Boc-protected amino acids and other amides, researchers can confidently identify these compounds and their metabolites or degradation products. The experimental protocols and workflows provided herein offer a robust starting point for the detailed structural elucidation of these important synthetic intermediates.
References
- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Battle of Acylating Agents: Weinreb Amides vs. Acyl Chlorides
For researchers, scientists, and drug development professionals seeking precision and efficiency in acylation reactions, the choice of acylating agent is paramount. This guide provides an objective comparison of two common choices: the classical, highly reactive acyl chlorides and the more nuanced Weinreb amides. By examining their reactivity, selectivity, and practical handling, this document aims to equip researchers with the knowledge to select the optimal reagent for their synthetic needs.
The fundamental difference between these two acylating agents lies in their inherent reactivity and the stability of their reaction intermediates. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1] This high reactivity, however, can be a double-edged sword, often leading to over-addition and a lack of selectivity with sensitive substrates. In contrast, Weinreb amides offer a milder and more controlled approach to acylation, a feature attributed to the formation of a stable, chelated tetrahedral intermediate.[2][3]
Performance Comparison: Reactivity, Selectivity, and Stability
| Feature | Weinreb Amides | Acyl Chlorides |
| Reactivity | Moderate | Very High[1] |
| Selectivity | High chemoselectivity, tolerates various functional groups.[4] | Lower selectivity, can react with a broad range of nucleophiles. |
| Over-addition | Resistant to over-addition due to stable intermediate.[5][6] | Prone to over-addition, especially with organometallic reagents.[6] |
| Stability | Generally stable, can be purified by chromatography. | Highly reactive, often used in situ or freshly prepared. |
| Byproducts | N,O-dimethylhydroxylamine (can be recycled).[4] | Corrosive HCl gas is produced. |
| Reaction Conditions | Often requires stoichiometric organometallic reagents. | Can be catalyzed by Lewis acids or bases. |
Reaction Mechanisms: A Tale of Two Intermediates
The divergent outcomes of acylation reactions with Weinreb amides and acyl chlorides can be understood by examining their respective reaction mechanisms.
With acyl chlorides, a nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to form the acylated product. In the presence of strong nucleophiles like organometallic reagents, the newly formed ketone can be more reactive than the starting acyl chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an over-addition byproduct.[2]
Caption: Acyl Chloride Acylation Mechanism.
Weinreb amides, on the other hand, react with nucleophiles to form a stable, five-membered chelated tetrahedral intermediate.[3] The N-methoxy group coordinates to the metal cation of the nucleophile (e.g., Li+ or MgX+), stabilizing the intermediate and preventing its collapse until acidic workup. This chelation effectively protects the ketone product from further nucleophilic attack, thus preventing over-addition.[2][3]
Caption: Weinreb Amide Acylation Mechanism.
Experimental Protocols: Ketone Synthesis
To illustrate the practical differences, here are representative protocols for the synthesis of a ketone using both an acyl chloride and a Weinreb amide with a Grignard reagent.
Protocol 1: Ketone Synthesis via Acyl Chloride
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Aromatic substrate (e.g., fluorobenzene)
-
Acyl chloride (e.g., cyclopropylacetyl chloride)
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aromatic substrate in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst.
-
Add the acyl chloride dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography.
Caption: Acyl Chloride Acylation Workflow.
Protocol 2: Ketone Synthesis via Weinreb Amide
This protocol outlines the synthesis of a ketone from a Weinreb amide and a Grignard reagent.
Materials:
-
Weinreb amide
-
Grignard reagent (e.g., 4-fluorophenylmagnesium bromide)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add the Grignard reagent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Weinreb Amide Acylation Workflow.
Conclusion: Making the Right Choice
The choice between a Weinreb amide and an acyl chloride for acylation is highly dependent on the specific synthetic challenge. For simple, robust substrates where high reactivity is desired and potential over-addition is not a concern, acyl chlorides offer a direct and often cost-effective solution. However, for complex syntheses involving sensitive functional groups or when the precise formation of a ketone from a potent nucleophile is required, Weinreb amides are the superior choice. Their inherent stability and the mechanism that prevents over-addition provide a level of control and selectivity that is often unattainable with the more promiscuous acyl chlorides. The ability to tolerate a wide array of functional groups further solidifies the position of Weinreb amides as indispensable tools in modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis.
References
The Weinreb Amide of Boc-Alanine: A Comparative Guide to its Applications and Limitations in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and stereochemically controlled synthesis of chiral intermediates is paramount. Among these, α-amino aldehydes are valuable building blocks, serving as precursors to a variety of bioactive molecules. Boc-Ala-NMe(OMe), the N,O-dimethylhydroxamide (Weinreb amide) of N-tert-butyloxycarbonyl-L-alanine, has emerged as a key reagent for the synthesis of its corresponding aldehyde, Boc-alaninal. This guide provides a comprehensive literature review of the applications and limitations of Boc-Ala-NMe(OMe), offering a comparative analysis with alternative synthetic methodologies, supported by experimental data and detailed protocols.
Synthesis and Application of Boc-Ala-NMe(OMe)
Boc-Ala-NMe(OMe) is primarily utilized as a stable and reliable precursor to Boc-alaninal and α-amino ketones. The Weinreb amide functionality offers a significant advantage over more reactive carboxylic acid derivatives such as acid chlorides or esters. The chelated tetrahedral intermediate formed during nucleophilic attack or reduction prevents the common problem of over-addition or over-reduction, thus allowing for the clean formation of aldehydes and ketones.[1]
The synthesis of Boc-Ala-NMe(OMe) itself is typically achieved through the coupling of Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride. Common coupling reagents used for this transformation include carbodiimides (like DCC) or reagents like N,N'-carbonyldiimidazole (CDI).
The primary applications of Boc-Ala-NMe(OMe) lie in its conversion to:
-
Boc-alaninal: Through reduction with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H).
-
α-Amino Ketones: Through reaction with Grignard or organolithium reagents.
These products are valuable intermediates in the synthesis of peptide mimics, protease inhibitors, and other pharmaceutical agents.
Comparative Analysis of Synthetic Routes to Boc-Alaninal
The synthesis of Boc-alaninal is a critical transformation, and several methods compete with the Weinreb amide approach. The primary alternatives include the reduction of Boc-alanine esters and the oxidation of Boc-alaninol.
| Method | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Ratio (er) | Key Advantages | Key Limitations |
| Weinreb Amide Reduction | Boc-Ala-NMe(OMe) | DIBAL-H or LiAlH₄ | ~99%[1] | >99:1[1] | High yield and stereochemical fidelity; avoids over-reduction. | Requires an additional step to prepare the Weinreb amide. |
| Ester Reduction | Boc-Ala-OMe | DIBAL-H | Variable, can be high | Prone to racemization[1] | Fewer synthetic steps from the amino acid. | Over-reduction to the alcohol is a common side reaction; potential for racemization.[2] |
| Alcohol Oxidation | Boc-L-alaninol | SO₃·Py, DMSO, Et₃N (Parikh-Doering) | High | High | Utilizes a readily available starting material. | Requires an additional oxidation step; the oxidant can be sensitive.[3] |
As the data suggests, the reduction of the Weinreb amide, Boc-Ala-NMe(OMe), provides a superior method for the synthesis of Boc-alaninal with high yield and excellent preservation of stereochemistry.[1] While the reduction of the corresponding methyl ester is a more direct route from the amino acid, it has been shown to be more susceptible to racemization.[1] The oxidation of Boc-alaninol is a viable alternative, though it introduces an extra step in the synthetic sequence.
Limitations of Boc-Ala-NMe(OMe) and α-Amino Aldehydes
Despite its advantages, the use of Boc-Ala-NMe(OMe) and the resulting Boc-alaninal is not without limitations:
-
Racemization: α-amino aldehydes are notoriously prone to racemization via enolization, especially under basic or acidic conditions, or during purification (e.g., chromatography on silica gel).[4] Careful handling and immediate use of the crude product are often necessary to maintain enantiomeric purity.
-
Stability: N-protected α-amino aldehydes can be unstable and are often used immediately after preparation.[1]
-
Multi-step Synthesis: The preparation of Boc-Ala-NMe(OMe) from Boc-alanine adds an extra step to the overall synthetic sequence compared to the direct use of an ester.
Experimental Protocols
Synthesis of Boc-Ala-NMe(OMe) from Boc-L-alanine
Reaction: Boc-L-alanine + N,O-dimethylhydroxylamine·HCl → Boc-Ala-NMe(OMe)
Reagents and Conditions:
-
Boc-L-alanine (1.0 eq)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq) or a carbodiimide coupling agent (e.g., EDC with HOBt)
-
Base (e.g., N-methylmorpholine or triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Reaction is typically run at 0 °C to room temperature.
Procedure Outline (using CDI):
-
Dissolve Boc-L-alanine in anhydrous DCM.
-
Add CDI in one portion and stir at room temperature until CO₂ evolution ceases (approx. 30 min).
-
Add a solution of N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine in DCM.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Work-up involves washing with aqueous acid, aqueous base, and brine, followed by drying over anhydrous sodium sulfate.
-
The product is purified by column chromatography on silica gel.
Reduction of Boc-Ala-NMe(OMe) to Boc-alaninal
Reaction: Boc-Ala-NMe(OMe) → Boc-L-alaninal
Reagents and Conditions:
-
Boc-Ala-NMe(OMe) (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H) (1.5 eq, typically 1.0 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Reaction is carried out at low temperature (-78 °C).
Procedure Outline:
-
Dissolve Boc-Ala-NMe(OMe) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIBAL-H solution dropwise over a period of 30 minutes.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow to warm to room temperature with vigorous stirring until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Boc-alaninal is often used in the next step without further purification to avoid racemization.[1]
Alternative Synthesis of Boc-alaninal via Parikh-Doering Oxidation of Boc-L-alaninol
Reaction: Boc-L-alaninol → Boc-L-alaninal
Reagents and Conditions:
-
Boc-L-alaninol (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (Et₃N) (5.0 eq)
-
Anhydrous dichloromethane (DCM) as co-solvent
-
Reaction is typically run at 0 °C to room temperature.[3]
Procedure Outline:
-
Dissolve Boc-L-alaninol in a mixture of anhydrous DMSO and DCM under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfur trioxide pyridine complex in portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous copper(II) sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product should be used promptly.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Synthesis of Boc-Ala-NMe(OMe).
Caption: Comparison of synthetic routes to Boc-alaninal.
Conclusion
Boc-Ala-NMe(OMe) stands out as a superior precursor for the synthesis of enantiomerically pure Boc-alaninal. Its ability to circumvent over-reduction and provide high yields with excellent stereochemical control makes it a preferred choice for demanding synthetic applications in pharmaceutical and academic research. While alternative methods such as the reduction of esters or the oxidation of alcohols offer more direct routes, they often come with the significant drawbacks of lower stereochemical purity and the potential for side reactions. The primary limitation associated with the use of Boc-Ala-NMe(OMe) is the inherent instability and propensity for racemization of the resulting α-amino aldehyde product, a challenge that necessitates careful handling and strategic planning in subsequent synthetic steps. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of the desired stereochemical purity, overall yield, and the practicality of the experimental procedures.
References
Safety Operating Guide
Proper Disposal of Boc-Ala-NMe(OMe): A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle Boc-Ala-NMe(OMe) with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Protocol
The primary and recommended method for the disposal of Boc-Ala-NMe(OMe) is through a certified hazardous waste management service. Due to the lack of specific toxicity and environmental impact data, it must be treated as a hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix Boc-Ala-NMe(OMe) with other chemical waste unless compatibility is certain. It should be stored in a dedicated, properly labeled waste container.
-
Container: Use a chemically resistant container that can be securely sealed. The original product container, if empty and in good condition, can be used for waste accumulation.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Boc-Ala-NMe(OMe)". The approximate quantity of the waste should also be indicated.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Never dispose of Boc-Ala-NMe(OMe) down the drain or in regular trash.
Chemical Characteristics and Disposal Considerations
While specific data for Boc-Ala-NMe(OMe) is limited, the characteristics of its constituent parts—a Boc-protected amino acid and a Weinreb amide—provide insight into its handling for disposal.
| Property | Implication for Disposal |
| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Mixing with strong acids could lead to the release of isobutylene and carbon dioxide. Therefore, avoid mixing with acidic waste streams. |
| Weinreb Amide | N-methoxy-N-methylamides (Weinreb amides) are generally stable compounds. They are not known to be pyrophoric or dangerously reactive with water. This stability simplifies storage and handling for disposal. |
| Physical State | Boc-Ala-NMe(OMe) is typically a solid at room temperature. This minimizes the risk of vapor inhalation compared to volatile liquids. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Boc-Ala-NMe(OMe).
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Boc-Ala-NMe(OMe), fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Personal protective equipment for handling Boc-Ala-NMe(OMe)
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Ala-NMe(OMe) was not located. The following guidance is based on the safety data of structurally related compounds, namely Boc-L-Alanine and BOC-N-Methyl-L-alanine. It is imperative to handle this chemical with caution and adhere to all institutional and regulatory safety protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-Ala-NMe(OMe). The information is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling Boc-Ala-NMe(OMe). The following table summarizes the recommended PPE based on the potential hazards identified for similar compounds, which include skin and eye irritation.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation.[3] |
| Body Protection | Laboratory coat or work uniform | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and exposure limits are exceeded.[1][5] | Minimizes inhalation of dust or aerosols. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of Boc-Ala-NMe(OMe) from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and contamination.
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination. The following procedure should be followed.
Operational Plan:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For larger spills, use an inert absorbent material to contain the spill.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
First Aid Measures
In case of exposure to Boc-Ala-NMe(OMe), follow these first aid guidelines based on related compounds:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[5][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[8] |
Disposal Plan
All waste containing Boc-Ala-NMe(OMe) must be handled as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[6] Do not allow the product to enter drains.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. merck.com [merck.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. abmole.com [abmole.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
